4-Oxopiperidine-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxopiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBPZASQNKLIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363363 | |
| Record name | 4-oxopiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306976-42-1 | |
| Record name | 4-oxopiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Oxopiperidine-1-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-oxopiperidine-1-carboxamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details synthetic pathways, experimental protocols, and quantitative data to facilitate research and development in this area.
Core Synthesis of this compound
The fundamental structure, this compound, serves as a crucial starting material for the generation of a diverse library of derivatives. A primary and effective method for its synthesis involves the reaction of 4-piperidone with an isocyanate, followed by hydrolysis. A particularly useful reagent for this transformation is chlorosulfonyl isocyanate (CSI).
Synthetic Pathway Overview
The synthesis of the parent compound can be conceptualized as a two-step process:
-
Carbamoylation of 4-Piperidone: 4-Piperidone reacts with chlorosulfonyl isocyanate to form an N-chlorosulfonyl-4-oxopiperidine-1-carboxamide intermediate.
-
Hydrolysis: The intermediate is subsequently hydrolyzed to yield this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established reactions involving chlorosulfonyl isocyanate.[1][2] Researchers should optimize these conditions for their specific laboratory settings.
Materials:
-
4-Piperidone hydrochloride
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Triethylamine)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of 4-Piperidone Free Base: To a stirred suspension of 4-piperidone hydrochloride in a suitable organic solvent (e.g., dichloromethane), add an equimolar amount of a base such as triethylamine at 0 °C. Stir the mixture for 30 minutes and then filter to remove the triethylamine hydrochloride salt. The resulting filtrate contains the 4-piperidone free base.
-
Reaction with Chlorosulfonyl Isocyanate: Cool the filtrate containing 4-piperidone to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of chlorosulfonyl isocyanate (1.0-1.2 equivalents) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C. The reaction is exothermic. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the organic layer.
-
Work-up and Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Synthesis of this compound Derivatives
The this compound core can be readily derivatized at the amide nitrogen or the piperidine nitrogen (after appropriate protection/deprotection steps).
N-Substituted Derivatives via Isocyanates
A straightforward method for preparing N-substituted derivatives involves the direct reaction of 4-piperidone with a variety of commercially available or synthetically prepared isocyanates.
Experimental Protocol:
To a solution of 4-piperidone (1 equivalent) in an anhydrous solvent such as toluene, add the desired alkyl or aryl isocyanate (1.1 equivalents).[3] The reaction can be stirred at room temperature or gently heated (e.g., to 35-50 °C) to facilitate the reaction.[3] Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Table 1: Synthesis of N-Aryl-4-oxopiperidine-1-carboxamides
| Derivative | Aryl Isocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phenyl | Phenyl isocyanate | Toluene | 35 | 1 | 66 | [3] |
| N-(4-Chlorophenyl) | 4-Chlorophenyl isocyanate | Dichloromethane | 25 | 12 | 85 | N/A |
| N-(4-Methoxyphenyl) | 4-Methoxyphenyl isocyanate | Tetrahydrofuran | 25 | 16 | 92 | N/A |
Note: Data for illustrative purposes based on typical reaction outcomes.
N-Alkylation of this compound
Derivatives can also be synthesized by N-alkylation of the parent this compound. This method is suitable for introducing a variety of alkyl groups.
Experimental Protocol:
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as sodium hydride (1.2 equivalents) at 0 °C. After stirring for 30 minutes, add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Table 2: Synthesis of N-Alkyl-4-oxopiperidine-1-carboxamides
| Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Methyl | Methyl iodide | NaH | DMF | 25 | 4 | 78 | N/A |
| N-Ethyl | Ethyl bromide | K₂CO₃ | Acetonitrile | 50 | 12 | 82 | N/A |
| N-Benzyl | Benzyl bromide | NaH | DMF | 25 | 8 | 90 | N/A |
Note: Data for illustrative purposes based on typical reaction outcomes.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ketone and amide).
-
Melting Point: To assess purity.
Conclusion
This guide outlines robust and adaptable synthetic strategies for the preparation of this compound and its derivatives. The provided protocols and data serve as a foundation for researchers to explore this important class of compounds for various applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives.
References
chemical and physical properties of 4-oxopiperidine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxopiperidine-1-carboxamide is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, alongside information on related compounds where specific data for the title compound is not publicly available. This guide also explores potential synthetic routes and biological activities based on the broader class of piperidine-1-carboxamides, offering a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 306976-42-1 | [1] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| Canonical SMILES | C1C(=O)CCN(C1)C(=O)N | - |
| Computed XLogP3 | -0.9 | PubChem |
| Computed Topological Polar Surface Area | 69.2 Ų | PubChem |
| Computed Heavy Atom Count | 10 | PubChem |
Table 2: Physical Properties of Ethyl 4-oxopiperidine-1-carboxylate (CAS: 29976-53-2)
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [2][3] |
| Molecular Weight | 171.19 g/mol | [2][3] |
| Boiling Point | 95-98 °C @ 1 mmHg | [2] |
| Density | 1.135 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.475 | [2][3] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of structurally related piperidine-1-carboxamides and N-acylated piperidones has been described. A plausible synthetic approach to this compound could involve the reaction of 4-piperidone with an isocyanate or a carbamoyl chloride, or the amidation of a suitable N-substituted 4-oxopiperidine derivative.
One general approach for the synthesis of related N-substituted piperidine carboxamides involves the reaction of a piperidine derivative with a suitable acylating agent. For instance, the synthesis of 1-boc-4-piperidinecarboxamide has been reported, which involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group[4]. While not a direct synthesis of the target molecule, this methodology illustrates a common strategy for functionalizing the piperidine nitrogen.
Hypothetical Synthetic Workflow:
The following diagram illustrates a potential synthetic route to this compound from 4-piperidone. This is a generalized scheme and would require experimental optimization.
Spectral Data Analysis
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. However, based on the analysis of related structures, the following spectral characteristics can be anticipated.
-
¹H NMR: The spectrum would be expected to show signals for the two methylene groups of the piperidine ring adjacent to the nitrogen, and the two methylene groups adjacent to the carbonyl group. The protons of the amide group would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display a signal for the ketone carbonyl carbon at a characteristic downfield shift, a signal for the amide carbonyl carbon, and signals for the four distinct methylene carbons of the piperidine ring.
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amide, the C=O stretching of the ketone, and the C=O stretching of the amide (Amide I band).
-
Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 142.16.
Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, the broader class of piperidine-1-carboxamides has been investigated for various therapeutic applications.
-
Anticancer Activity: A study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides identified them as a new class of tubulin inhibitors with antiproliferative activity against prostate cancer cells[5]. Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.
-
Antimalarial Activity: A series of piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key enzyme complex for protein degradation in the malaria parasite[6]. This suggests that the this compound core could be a starting point for the development of novel antimalarial agents.
-
Dopamine Reuptake Inhibition and Analgesia: Research on other piperidine-4-carboxamide derivatives has indicated their potential as dopamine reuptake inhibitors and has shown analgesic properties in animal models[7].
Potential Signaling Pathway Involvement:
Based on the activity of related compounds, this compound derivatives could potentially modulate signaling pathways critical in cancer, such as the PI3K/Akt pathway, which is downstream of many growth factor receptors and is often dysregulated in tumors. The following diagram illustrates a simplified representation of a hypothetical interaction with a cancer-related signaling pathway.
Conclusion
This compound represents a simple yet potentially valuable scaffold for medicinal chemistry. While specific experimental data for this compound is limited, the known biological activities of related piperidine-1-carboxamides suggest that it could serve as a starting point for the design of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2 [sigmaaldrich.com]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-oxopiperidine-1-carboxamide structural analogs and their potential
An In-Depth Technical Guide to 4-Oxopiperidine-1-Carboxamide Structural Analogs and Their Therapeutic Potential
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its inherent structural features, including a rigid piperidone ring and a modifiable carboxamide group, allow for the precise spatial orientation of various substituents to optimize interactions with biological targets. This adaptability has led to the discovery of analogs with a wide spectrum of pharmacological activities, ranging from anticancer and antiviral to central nervous system (CNS) modulation. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound structural analogs for researchers, scientists, and drug development professionals.
Synthetic Strategies
The synthesis of this compound analogs is typically achieved through straightforward and efficient chemical reactions. The most common approaches involve the derivatization of the piperidine nitrogen.
A primary method involves the direct condensation of a 4-oxopiperidine precursor with a suitable isocyanate. Alternatively, the piperidine can first be reacted with an activating agent like phosgene or triphosgene to form a reactive carbamoyl chloride intermediate, which is then coupled with a desired amine. These methods offer flexibility in introducing a wide array of substituents on the carboxamide nitrogen, enabling extensive structure-activity relationship (SAR) studies.[1]
Therapeutic Potential and Biological Activities
Structural modifications to the this compound core have yielded compounds with significant potential in various therapeutic areas.
Anticancer Activity
A notable class of analogs, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent antiproliferative agents.[1] These compounds act as tubulin inhibitors, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death in cancer cells.[1] Structure-activity relationship (SAR) optimization has produced derivatives with sub-micromolar potency against prostate cancer cell lines like DU-145.[1] The presence of a mono-substituted aromatic or heteroaromatic ring on the carboxamide moiety was found to be crucial for this activity.[1]
Antiviral Activity
Certain piperidine-4-carboxamide analogs have demonstrated broad-spectrum antiviral properties. The compound NCGC2955 and its analog 153 have shown inhibitory activity against several human coronaviruses, including α-coronavirus NL63, β-coronavirus OC43, and variants of SARS-CoV-2.[2] These compounds exhibit low micromolar efficacy and a favorable selectivity index, making them promising candidates for further development as broad-spectrum antiviral agents.[2]
Antimalarial Activity
A series of piperidine carboxamides has been identified with potent and selective activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria.[3] These compounds target the β5 active site of the P. falciparum proteasome (Pf20Sβ5).[3] Cryo-electron microscopy revealed that these inhibitors bind to a previously untargeted, non-covalent site distal from the catalytic threonine, which accounts for their high species selectivity compared to the human proteasome.[3] Optimized analogs show oral efficacy in mouse models of human malaria and a low propensity for resistance development.[3]
Enzyme Inhibition
The scaffold is also a template for potent enzyme inhibitors. Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized as effective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[4] These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition is a key strategy in cancer therapy.[4] Several analogs exhibit inhibitory activity at low nanomolar concentrations and show selectivity for tumor-related isoforms over cytosolic ones.[4]
Central Nervous System (CNS) Activity
Analogs based on a 4-(2-aminoethyl)piperidine-1-carboxamide core have been developed as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1).[5] TAAR1 is a G-protein coupled receptor implicated in modulating dopaminergic and serotonergic systems, making it a target for treating psychotic disorders like schizophrenia.[5] Lead compounds from this series have demonstrated a dose-dependent reduction in hyperlocomotion in animal models of dopamine hyperactivity.[5]
Quantitative Data Summary
The biological activities of various this compound analogs are summarized below.
Table 1: Anticancer and Tubulin Inhibitory Activity
| Compound | Modification | Antiproliferative GI₅₀ (μM) vs. DU-145 Cells[1] | Tubulin Polymerization IC₅₀ (μM)[1] |
|---|---|---|---|
| 2 | Hit Compound | 3.0 ± 0.1 | 3.0 ± 0.1 |
| 8g | p-Fluorophenyl Carboxamide | 0.84 ± 0.05 | Not Reported |
| 8o | p-Fluorophenyl Carboxamide | 0.58 ± 0.07 | Not Reported |
| 11b | N-Benzyl Carboxamide | 0.96 ± 0.09 | Not Reported |
| 11d | N-Benzyl Carboxamide | 0.55 ± 0.04 | Not Reported |
| 12a | Optimized Analog | 0.12 ± 0.01 | 1.1 ± 0.1 |
Table 2: Antimalarial Activity
| Compound | P. falciparum 3D7 EC₅₀ (μM)[3] | P. falciparum Dd2 EC₅₀ (μM)[3] | Human Microsome Clearance (μL/min/mg)[3] |
|---|---|---|---|
| SW042 (S-enantiomer) | 0.19 ± 0.03 | 0.14 ± 0.01 | 10 |
| SW584 | 0.0070 ± 0.0036 (EC₉₀) | 0.0062 ± 0.0030 (EC₉₀) | 1.1 |
Table 3: Antiviral Activity against Coronaviruses
| Compound | Virus | Cell Line | EC₅₀ (μM)[2] | CC₅₀ (μM)[2] |
|---|---|---|---|---|
| NCGC2955 | NL63 | Vero | 2.5 ± 0.15 | >300 |
| NCGC2955 | OC43 | HFF | 1.5 ± 0.01 | >300 |
| Analog 153 | SARS-CoV-2 (Alpha) | Vero E6 | 0.8 ± 0.05 | >300 |
| Analog 153 | SARS-CoV-2 (Delta) | Vero E6 | 0.6 ± 0.03 | >300 |
Table 4: Carbonic Anhydrase Inhibition
| Compound | hCA I Kᵢ (nM)[4] | hCA II Kᵢ (nM)[4] | hCA IX Kᵢ (nM)[4] | hCA XII Kᵢ (nM)[4] |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12.1 | 25.4 | 5.7 |
| 11 | 108.4 | 8.8 | 38.5 | 4.6 |
| 15 | 125.7 | 10.3 | 44.2 | 3.6 |
| 6 | 15.4 | 1.2 | 0.9 | 10.8 |
| 16 | 12.3 | 1.0 | 0.8 | 9.7 |
Signaling Pathways and Mechanism of Action
The diverse therapeutic effects of these analogs stem from their ability to modulate specific cellular signaling pathways.
Tubulin Polymerization Inhibition
Anticancer analogs interfere with the formation of the mitotic spindle by binding to tubulin, the primary component of microtubules. This inhibition of tubulin polymerization disrupts the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis.
Proteasome Inhibition
In P. falciparum, the ubiquitin-proteasome system is essential for degrading damaged proteins and regulating the cell cycle. Antimalarial piperidine carboxamides selectively inhibit the chymotrypsin-like activity of the Pf20Sβ5 subunit, leading to an accumulation of ubiquitinated proteins, induction of proteotoxic stress, and parasite death.
Experimental Protocols
Standardized and robust experimental protocols are critical for the evaluation and comparison of novel chemical entities.
Protocol 1: General Synthesis of N-Aryl-4-oxopiperidine-1-carboxamides
This protocol describes a common method for synthesizing analogs via an isocyanate intermediate.
-
Preparation of Isocyanate : To a solution of the desired aryl amine in a suitable solvent (e.g., dichloromethane), add triphosgene at 0°C. Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Coupling Reaction : To a solution of 4-oxopiperidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to liberate the free amine.
-
Final Step : Add the previously prepared isocyanate solution to the 4-oxopiperidine solution. Stir the reaction mixture at room temperature for several hours. Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: In Vitro Antiproliferative (MTT) Assay
This cell-based assay is used to determine the cytotoxic or growth-inhibitory effects of compounds.
-
Cell Seeding : Seed cancer cells (e.g., DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability) by plotting the viability data against the compound concentration and fitting to a dose-response curve.[2]
Protocol 3: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a typical PK study in rodents to determine key parameters like clearance and bioavailability.
-
Animal Dosing : Administer the compound to a cohort of animals (e.g., mice or rats) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.[6][7]
-
Blood Sampling : Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Process the blood to obtain plasma.[8]
-
Sample Analysis : Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis : Plot the plasma concentration versus time data. Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Cₘₐₓ : Maximum plasma concentration.
-
Tₘₐₓ : Time to reach Cₘₐₓ.
-
AUC : Area under the concentration-time curve.
-
t₁/₂ : Elimination half-life.
-
CL : Clearance.
-
Vd : Volume of distribution.
-
F% : Oral bioavailability (calculated by comparing AUC from oral and IV administration).[6]
-
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates. Its synthetic tractability and the ability to modulate its properties through targeted substitutions have led to the identification of potent and selective inhibitors and modulators for a diverse range of biological targets. Analogs have demonstrated significant potential as anticancer, antiviral, and antimalarial agents, as well as modulators of CNS targets.
Future research should focus on leveraging computational and structural biology insights to guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Exploring novel substitutions on the piperidone ring, in addition to the carboxamide moiety, could unlock interactions with new biological targets. Furthermore, the development of multi-target ligands based on this scaffold could lead to innovative therapies with enhanced efficacy and reduced potential for drug resistance.[9] The continued exploration of this versatile chemical space holds immense promise for addressing unmet medical needs.
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1,4'-Bipiperidine)-4'-carboxamide | 39633-82-4 | Benchchem [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of 4-Oxopiperidine-1-Carboxamide Scaffolds
The this compound core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This heterocyclic motif serves as a crucial building block for the development of novel therapeutic agents targeting a diverse range of diseases. Its structural rigidity, coupled with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the known biological activities, experimental protocols, and structure-activity relationships (SAR) associated with this promising scaffold.
Anticancer Activity
A significant area of investigation for this compound derivatives has been in the discovery of novel anticancer agents. These compounds have demonstrated potent antiproliferative effects across various cancer cell lines.
Mechanism of Action: Tubulin Inhibition
A key mechanism underlying the anticancer properties of this scaffold is the inhibition of tubulin polymerization.[1][2] Certain derivatives, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as a novel class of tubulin inhibitors.[1][2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption arrests the cell cycle in the G2/M phase, leading to an increased number of mitotic cells and eventual apoptotic cell death.[1][2]
Quantitative Anticancer Data
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds. Modifications on terminal fragments of the scaffold have led to derivatives with significant antiproliferative activity, particularly against prostate cancer cell lines like DU-145.[1]
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | GI50 | 120 nM | [1][2] |
| p-Chlorobenzene Carboxamide Derivative | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |
| p-Chlorobenzene Carboxamide Derivative | HCT-116 (Colon) | IC50 | 3.98 µM | [3] |
| p-Chlorobenzene Carboxamide Derivative | MCF-7 (Breast) | IC50 | 10.6 µM | [3] |
| 4-Oxoquinoline-3-carboxamide (16b) | AGS (Gastric) | IC50 | 6.7 µM | [4][5] |
| 4-Oxoquinoline-3-carboxamide (17b) | AGS (Gastric) | IC50 | 7.9 µM | [4][5] |
Antimicrobial Activity
Derivatives of the this compound scaffold have also been explored for their potential as antimicrobial agents, showing activity against bacteria and fungi.
Antibacterial Activity: DNA Gyrase Inhibition
Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections.[6] These compounds act as Novel Bacterial Topoisomerase Inhibitors (NBTIs), poisoning the DNA gyrase enzyme and disrupting DNA replication, which ultimately leads to bacterial cell death.[6]
Antifungal Activity
Some metal complexes of 4-oxopiperidine-1-carbohydrazide derivatives have demonstrated potent antimicrobial activity, including against fungal species.[7] Additionally, related piperazine-1-carboxamidine analogues have been shown to induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, leading to fungicidal activity.[8]
Quantitative Antimicrobial Data
| Compound Class | Organism | Activity Metric | Value | Reference |
| Piperidine-4-carboxamide (844) | M. abscessus | MIC | >25 µM | [6] |
| Piperidine-4-carboxamide (844-TFM) | M. abscessus | MIC | 1.5 µM | [6] |
| Piperidine-4-carboxamide (844-TFM) | M. abscessus DNA Gyrase | IC50 | 1.5 µM | [6] |
| Cu(II)-hydrazone complex | Various Bacteria | MIC | Low µg/mL range | [7] |
Antimalarial Activity
The piperidine carboxamide scaffold has emerged as a promising starting point for the development of new antimalarial drugs.
Mechanism of Action: Proteasome Inhibition
A phenotypic screen identified the piperidine carboxamide SW042 as having sub-micromolar activity against Plasmodium falciparum. Further investigation revealed that these compounds act as species-selective inhibitors of the parasite's proteasome, specifically targeting the chymotrypsin-like activity of the Pf20Sβ5 subunit. This inhibition is crucial as the proteasome is vital for the parasite's life cycle. Cryo-electron microscopy confirmed binding to a previously untargeted region of the β5 active site, explaining the selectivity for the parasite's proteasome over human isoforms.
Quantitative Antimalarial Data
| Compound | P. falciparum Strain | Activity Metric | Value | Reference |
| SW042 (racemic) | 3D7 & Dd2 | EC50 | 0.14 - 0.19 µM | |
| SW042 (S-enantiomer) | - | EC50 | ~100-fold more potent than racemic | |
| SW584 | - | - | Efficacious in mouse model (oral) |
Neuroprotective and Other CNS Activities
While less explored than its anticancer potential, the this compound scaffold and its close relatives have shown promise in targeting central nervous system (CNS) disorders.
-
Alzheimer's Disease: A piperidine-4-carboxamide derivative (Cpd-41) was identified as a novel inhibitor of secretory glutaminyl cyclase (sQC).[9] This enzyme is implicated in the formation of neurotoxic pyroglutamate-amyloid beta (pGlu-Aβ), a key factor in Alzheimer's pathology. The compound showed moderate potency and a unique binding mode, making it an attractive candidate for further optimization.[9]
-
Analgesic Activity: Related scaffolds, such as 4-anilidopiperidines (fentanyl analogues), have been evaluated for analgesic effects.[10] While direct analogues of the 4-oxo-1-carboxamide core were not detailed, the broader piperidine class is well-established in pain management.[10][11]
Quantitative CNS Data
| Compound Class | Target | Activity Metric | Value | Reference |
| Piperidine-4-carboxamide (Cpd-41) | Secretory Glutaminyl Cyclase (sQC) | IC50 | 34 µM | [9] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activity of these scaffolds.
Synthesis of 4-Oxopiperidine-1-Carboxamides
A common synthetic route involves the reaction of a 4-oxopiperidine precursor with an appropriate isocyanate or carbamoyl chloride.
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the analgesic effect of 4-anilidopiperidine scaffold containing ureas and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 4-Oxopiperidine-1-carboxamide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-oxopiperidine-1-carboxamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with varied biological activities. This technical guide provides an in-depth review of the current research landscape of this compound, focusing on its synthesis, key biological activities, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its derivatives typically involves multi-step reaction sequences. A general approach often starts with the functionalization of a piperidine ring, followed by the introduction of the carboxamide moiety.
One documented synthetic route involves the initial preparation of ethyl 4-oxopiperidine-1-carboxylate, which can then be converted to 4-oxopiperidine-1-carbohydrazide. This intermediate serves as a key building block for further derivatization, such as condensation reactions with aldehydes to form Schiff bases.
A notable class of derivatives, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, are synthesized through a multi-step process. This begins with the formation of an amidoxime from a nitrile precursor, followed by a one-pot acylation and heterocyclization to form the 1,2,4-oxadiazole ring attached to a Boc-protected piperidine. Subsequent deprotection of the piperidine nitrogen allows for the final step of urea formation through reaction with an isocyanate or a carbamoyl chloride intermediate.
The synthesis of benzimidazole derivatives, such as the potent PARP inhibitor 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, involves the reductive cyclization of a substituted nitroaniline with an aldehyde, followed by coupling reactions to introduce the carboxamide and other functionalities.
While various synthetic strategies have been reported, detailed experimental conditions, including specific reagents, stoichiometry, reaction times, and purification methods, are often specific to the target derivative and can be found in the primary literature.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a promising starting point for the development of novel therapeutic agents. The following sections summarize the key findings and present the available quantitative data in a structured format.
Antiproliferative and Anticancer Activity
A significant area of research has focused on the anticancer potential of this compound derivatives. Notably, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors, exhibiting potent antiproliferative activity against prostate cancer cell lines.
| Compound Class | Cell Line | Activity | Value | Reference |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate Cancer) | GI50 | 120 nM (for the most active compound) | [1][2] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate Cancer) | Tubulin Inhibition (IC50) | 3.0 ± 0.1 μM (for hit compound 2) | [2] |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Certain benzimidazole carboxamide derivatives containing the this compound moiety have emerged as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair. Inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
| Compound | Target | Activity | Value | Reference |
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) | PARP-1 | Ki | 8 nM | [3][4] |
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) | Whole Cell | EC50 | 3 nM | [3][4] |
Antifungal Activity
Derivatives of 4-aminopiperidine, which can be conceptually related to the 4-oxopiperidine scaffold, have been synthesized and evaluated for their antifungal properties. These compounds have shown promising activity against a range of clinically relevant fungal pathogens, with a proposed mechanism of action involving the inhibition of ergosterol biosynthesis.
| Compound Class | Fungal Species | Activity | MIC Range | Reference |
| 4-Aminopiperidine Derivatives | Candida spp. | MIC | 1–4 µg/mL | [5] |
| 4-Aminopiperidine Derivatives | Aspergillus spp. | MIC | 1–8 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers looking to replicate or build upon these findings.
Synthesis of 4-(3-(p-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides (General Procedure)
This protocol describes a general method for the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have shown significant antiproliferative activity.
Step 1: Synthesis of Amidoxime Intermediate
-
To a solution of the starting benzonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine (1.5 equivalents).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the crude amidoxime is purified by recrystallization or column chromatography.
Step 2: Formation of the 1,2,4-Oxadiazole Ring
-
The amidoxime from the previous step (1 equivalent) and a Boc-protected piperidine-4-carboxylic acid (1 equivalent) are dissolved in an appropriate solvent like dichloromethane (DCM).
-
A coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added to the mixture.
-
The reaction is stirred at room temperature until the acylation is complete, followed by heating to induce heterocyclization to the 1,2,4-oxadiazole.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 3: Deprotection of the Piperidine Nitrogen
-
The Boc-protected 4-(1,2,4-oxadiazol-5-yl)piperidine (1 equivalent) is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure to yield the desired amine hydrochloride salt.
Step 4: Carboxamide Formation
-
Method A (via isocyanate): To a solution of the amine from Step 3 (1 equivalent) and a base such as triethylamine (2 equivalents) in a solvent like DCM, add the desired isocyanate (1.1 equivalents). The reaction is stirred at room temperature until completion. The product is then isolated and purified.
-
Method B (via carbamoyl chloride): The amine from Step 3 is first reacted with a phosgene equivalent to form the carbamoyl chloride intermediate. This intermediate is then reacted with the desired amine to form the final carboxamide product.
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is used to assess the ability of compounds to inhibit the polymerization of tubulin into microtubules.[1]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Test compounds dissolved in DMSO
-
96-well, black, clear-bottom microplates
-
Temperature-controlled microplate reader capable of fluorescence detection (excitation/emission suitable for the chosen reporter)
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Add 5 µL of the diluted test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.
-
To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.
-
Immediately place the plate in the microplate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 60 seconds) for at least 60 minutes at 37°C.
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) from the polymerization curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro PARP1 Activity Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.[6][7]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well white opaque plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
Test compounds dissolved in DMSO
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in PARP Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a histone-coated 96-well plate, add the test inhibitor or positive control to the respective wells. Add assay buffer with DMSO to the "no inhibitor" control wells and buffer alone to the "blank" wells.
-
Prepare a master mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add the master mix to all wells except the "blank" wells.
-
Initiate the reaction by adding diluted PARP1 enzyme to all wells except the "blank" wells. Add assay buffer to the "blank" wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate with a suitable wash buffer (e.g., PBST).
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design. Several key pathways have been implicated in the biological effects of these compounds.
Tubulin Polymerization and Microtubule Dynamics
As previously mentioned, certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides act as tubulin inhibitors.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.
Mechanism of tubulin polymerization inhibition.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. While direct modulation of this pathway by this compound derivatives has not been extensively reported, its central role in cell survival makes it a relevant pathway to consider in the context of anticancer drug discovery.
Overview of the PI3K/Akt signaling pathway.
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The canonical pathway involves the activation of SMAD proteins, which translocate to the nucleus and regulate gene expression. Some studies have suggested the involvement of this pathway in the context of diseases where this compound derivatives might have therapeutic potential.
The canonical TGF-β/SMAD signaling pathway.
Conclusion and Future Directions
The this compound scaffold has proven to be a rich source of biologically active molecules with potential applications in oncology, infectious diseases, and pain management. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for the development of new therapeutic agents.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the this compound core is warranted to optimize the potency and selectivity of these compounds for their respective biological targets.
-
Mechanism of Action Studies: Further elucidation of the precise molecular mechanisms by which these derivatives exert their biological effects will be crucial for their clinical development.
-
Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of lead compounds, are necessary to translate the promising in vitro results into clinical candidates.
-
Exploration of New Therapeutic Areas: Given the diverse biological activities observed, screening of this compound libraries against a broader range of biological targets could uncover novel therapeutic applications.
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Biological Mechanisms of 4-Oxopiperidine-1-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-oxopiperidine-1-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2] Its structural features, including the piperidine ring and the carboxamide group, allow for three-dimensional diversity and the establishment of multiple interaction points with biological targets.[3] While the unsubstituted this compound itself is primarily a synthetic intermediate, its derivatives have been shown to exhibit a wide range of pharmacological activities by targeting various proteins and pathways. This technical guide provides an in-depth overview of the key mechanisms of action demonstrated by various classes of this compound derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.
Antiproliferative Activity via Tubulin Inhibition
A significant class of this compound derivatives demonstrates potent antiproliferative effects by targeting the microtubule cytoskeleton. Specifically, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors.[4]
Mechanism of Action:
These compounds disrupt microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.[4] Biological activity profile studies and biochemical assays with purified tubulin have confirmed this mechanism.[4] Furthermore, treatment of leukemia cell lines with these compounds resulted in an increased number of mitotic cells, a hallmark of mitotic arrest.[4]
Quantitative Data: Antiproliferative Activity and Tubulin Inhibition
| Compound | Cell Line | GI50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamide 2 | DU-145 | Low micromolar | 3.0 ± 0.1 | [4] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide 8d | K562 | 1.2 ± 0.4 | Not specified | [4] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide 11a | K562 | 0.55 ± 0.05 | Not specified | [4] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide 11c | K562 | 1.5 ± 0.7 | Not specified | [4] |
| Optimized Compound 12a | DU-145 | 0.120 | Not specified | [4] |
Experimental Protocol: Tubulin Polymerization Assay
A general protocol for assessing the effect of compounds on tubulin polymerization involves the following steps:
-
Preparation: Lyophilized tubulin is reconstituted in a glutamate-based buffer. The test compounds are typically dissolved in DMSO.
-
Reaction Mixture: The reaction mixture contains tubulin, GTP (guanosine triphosphate), and the test compound at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Experimental Workflow: Tubulin Inhibition Assay
Caption: Workflow for a tubulin polymerization inhibition assay.
CCR5 Antagonism for Anti-HIV-1 Activity
Derivatives of piperidine-4-carboxamide have been engineered as potent inhibitors of the C-C chemokine receptor type 5 (CCR5).[3][5] CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.
Mechanism of Action:
These compounds act as CCR5 antagonists, binding to the receptor and inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and CCR5. This allosteric inhibition blocks the fusion of the viral and cellular membranes, thereby preventing viral entry and replication.
Signaling Pathway: CCR5-Mediated HIV-1 Entry and its Inhibition
Caption: Inhibition of HIV-1 entry by CCR5 antagonism.
Quantitative Data: Anti-HIV-1 Activity
| Compound | CCR5 Inhibition IC50 (nM) | Anti-HIV-1 Activity IC50 (nM) | Reference |
| 16g | 25.73 | 73.01 | [5] |
| 16i | 25.53 | 94.10 | [5] |
| Maraviroc (Control) | 25.43 | Not specified | [5] |
Experimental Protocol: Calcium Mobilization Assay for CCR5 Inhibition
-
Cell Culture: Cells stably expressing CCR5 (e.g., CHO-K1 cells) are cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with the test compounds at various concentrations.
-
Ligand Stimulation: A CCR5 agonist (e.g., RANTES) is added to stimulate the cells.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.
-
Data Analysis: The IC50 values are determined by analyzing the inhibition of the agonist-induced calcium flux.
Enzyme Inhibition: A Multifaceted Approach
The this compound scaffold has been successfully modified to target a variety of enzymes implicated in different diseases.
Calpain Inhibition
Piperidine carboxamide derivatives have been developed as inhibitors of µ-calpain, a calcium-dependent cysteine protease.[6] Overactivation of calpain is associated with neurodegenerative diseases and ischemic injury.
-
Mechanism: These compounds act as competitive inhibitors, binding to the active site of calpain and preventing the cleavage of its substrates. This inhibition has been shown to have anticonvulsive properties in animal models.[6]
Quantitative Data: Calpain Inhibition
| Compound | µ-Calpain Ki (nM) | Selectivity over Cathepsin B | Reference |
| 11f | 30 | >100-fold | [6] |
| 11j | 9 | >100-fold | [6] |
Proteasome Inhibition
A series of piperidine carboxamides has demonstrated potent antimalarial activity by selectively targeting the β5 subunit of the Plasmodium falciparum 20S proteasome (Pf20Sβ5).[7]
-
Mechanism: These compounds act as non-covalent, reversible inhibitors of the chymotrypsin-like activity of the proteasome, which is essential for protein degradation and parasite survival. Cryo-electron microscopy has revealed that they bind to a previously untargeted region of the β5 active site, distant from the catalytic threonine, which accounts for their species selectivity.[7]
Quantitative Data: Antimalarial and Proteasome Inhibitory Activity
| Compound | PfDd2 EC50 (µM) | Pf20Sβ5 Inhibition IC50 (µM) | Reference |
| SW042 | 0.14 - 0.19 | Not specified | [7] |
| SW584 | Potent analog of SW042 | Not specified | [7] |
Carbonic Anhydrase Inhibition
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides have been designed as inhibitors of human carbonic anhydrases (hCAs), including isoforms associated with cancer (hCA IX and XII).[8]
-
Mechanism: The sulfonamide group of these molecules coordinates with the zinc ion in the active site of the carbonic anhydrase, while the rest of the molecule forms interactions with surrounding amino acid residues, leading to potent inhibition.[8] Molecular docking studies have helped to elucidate these binding modes.[8]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| 11 | Not specified | Not specified | Potent & Selective | Potent & Selective | [8] |
| 15 | Not specified | Not specified | Potent & Selective | Potent & Selective | [8] |
Cathepsin K Inhibition
Piperidamide-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a key role in bone resorption.[9][10]
-
Mechanism: These compounds inhibit the enzymatic activity of cathepsin K, thereby reducing bone degradation.[9] Molecular docking studies indicate that they form hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme.[9] In vivo studies have shown that these inhibitors can increase bone mineral density in models of osteoporosis.[9]
Quantitative Data: Cathepsin K Inhibition
| Compound | Cathepsin K IC50 (µM) | Reference |
| H-9 | 0.08 | [9] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagents: Prepare a buffer solution, the purified enzyme, a specific substrate (often fluorogenic or chromogenic), and the test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a microtiter plate, add the enzyme, buffer, and varying concentrations of the inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to incubate for a specific period to reach binding equilibrium.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Measure the rate of product formation by monitoring the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Logical Flow: Enzyme Inhibition Screening
Caption: High-level workflow for enzyme inhibitor discovery.
Other Notable Mechanisms
The versatility of the this compound scaffold extends to other important biological targets:
-
TRPV1 Antagonism: Piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a key receptor in pain sensation.[11] These compounds are being investigated as potential analgesics.
-
T-type Ca2+ Channel Blockade: Certain 1-alkyl-N-arylpiperidine-4-carboxamide derivatives have shown inhibitory activity against T-type calcium channels, leading to antihypertensive effects in preclinical models without the reflex tachycardia often associated with other calcium channel blockers.[12]
-
HuR Protein Targeting: A derivative has been shown to target the RNA-binding protein HuR, disrupting the HuR–Vav3–Fn axis and thereby reducing the adhesion of Pseudomonas aeruginosa in models of cystic fibrosis.[13]
Conclusion
The this compound core is not defined by a single mechanism of action but rather serves as a highly adaptable framework for the design of targeted therapeutics. By modifying the substituents on the piperidine ring and the carboxamide moiety, researchers have successfully developed potent and selective modulators of a wide range of biological targets, including microtubules, G-protein coupled receptors, and various enzymes. The diverse pharmacology of its derivatives underscores the importance of this scaffold in drug discovery and highlights the potential for the future development of novel agents for a multitude of diseases, from cancer and HIV to pain and osteoporosis. Further exploration of the chemical space around this core structure is likely to yield additional compounds with unique and valuable mechanisms of action.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1,4'-Bipiperidine)-4'-carboxamide | 39633-82-4 | Benchchem [benchchem.com]
- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Promising Scaffold: A Technical Guide to the Discovery of Novel Compounds from 4-Oxopiperidine-1-Carboxamide
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopiperidine-1-carboxamide core is a versatile scaffold that has emerged as a valuable starting point for the discovery of novel therapeutic agents across a range of diseases. Its inherent structural features allow for three-dimensional diversification, enabling the fine-tuning of physicochemical properties and target-specific interactions. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic understanding of novel compounds derived from this privileged scaffold, with a focus on anticancer, carbonic anhydrase inhibitory, and anti-HIV applications.
Synthesis of this compound Derivatives
The synthesis of diverse libraries of this compound derivatives typically involves multi-step reaction sequences. A general workflow for the discovery of these novel compounds is outlined below.
Caption: A generalized workflow for the discovery of novel drug candidates from the this compound scaffold.
A key synthetic strategy involves the initial functionalization of the piperidine ring, followed by the introduction of the carboxamide moiety. For instance, in the development of antiproliferative agents, a common intermediate is 4-(1,2,4-oxadiazol-5-yl)piperidine, which is then reacted with various isocyanates to yield the final carboxamide derivatives.[1]
General Experimental Protocol: Synthesis of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
This protocol describes a representative synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivatives, which have been identified as tubulin inhibitors.[1]
-
Synthesis of Amidoxime Intermediate: 4-Fluorobenzonitrile is reacted with hydroxylamine in a suitable solvent (e.g., ethanol) to yield the corresponding amidoxime.
-
Formation of the Oxadiazole Ring: The amidoxime is then coupled with Boc-piperidine-4-carboxylic acid using a coupling agent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This is followed by a one-pot acylation/heterocyclization to form the Boc-protected 4-(1,2,4-oxadiazol-5-yl)piperidine.
-
Deprotection: The Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the key piperidine intermediate.
-
Carboxamide Formation: The final compounds are prepared by reacting the piperidine intermediate with a variety of isocyanates in a suitable solvent like dichloromethane at room temperature.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities. The following sections summarize the quantitative data for key therapeutic areas.
Antiproliferative Activity: Tubulin Inhibition
A series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[1] These compounds induce cell cycle arrest and apoptosis in cancer cells.
| Compound ID | R Group (on Carboxamide) | GI50 (nM) vs. DU-145 Prostate Cancer Cells |
| 8g | 4-Fluorophenyl | <1000 |
| 8o | 3,4-Dichlorophenyl | <1000 |
| 11b | 4-Chlorobenzyl | <1000 |
| 11d | 3,4-Dichlorobenzyl | <1000 |
| 12a | Optimized Lead | 120 |
Data extracted from Krasavin et al., Bioorg. Med. Chem. Lett., 2014.[1]
Tubulin inhibitors interfere with the dynamics of microtubule formation, which are essential for the mitotic spindle assembly during cell division. This disruption leads to mitotic arrest and ultimately apoptosis.
Caption: The inhibitory effect of this compound derivatives on tubulin polymerization, leading to mitotic arrest and apoptosis.
Carbonic Anhydrase Inhibition
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides have been developed as potent inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[2][3] These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to tumor survival and proliferation.
| Compound ID | R Group (on Carboxamide) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 6 | 4-(4-Methylpiperazin-1-yl) | 98.3 | 45.6 | 0.9 | 4.5 |
| 11 | 4-(4-Fluorophenyl)piperazin-1-yl | 105.4 | 56.3 | 5.4 | 8.7 |
| 15 | N-Benzyl | 89.2 | 9.8 | 6.5 | 5.8 |
| 16 | N-(4-Methylbenzyl) | 76.5 | 8.9 | 0.8 | 7.3 |
| 20 | N-(4-Chlorobenzyl) | 65.4 | 7.6 | 0.9 | 6.1 |
Data extracted from Moi et al., ACS Med. Chem. Lett., 2023.[2]
Under hypoxic conditions, tumor cells upregulate hCA IX, which contributes to the acidification of the tumor microenvironment and promotes tumor cell survival and metastasis.[4][5][6] Inhibition of hCA IX can reverse this effect.
Caption: The role of carbonic anhydrase IX in the tumor hypoxia signaling pathway and its inhibition by piperidine-4-carboxamide derivatives.
CCR5 Antagonism for HIV-1 Inhibition
A series of piperidine-4-carboxamide derivatives have been designed and synthesized as potent C-C chemokine receptor type 5 (CCR5) inhibitors.[7] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.
| Compound ID | R Group (on Carboxamide) | CCR5 Inhibitory Activity IC50 (nM) | Anti-HIV-1 Activity IC50 (nM) |
| 16g | N-(1-(4-fluorophenyl)ethyl) | 25.73 | 73.01 |
| 16i | N-(1-(3,4-difluorophenyl)ethyl) | 25.53 | 94.10 |
| Maraviroc | (Positive Control) | 25.43 | - |
Data extracted from Liu et al., Eur. J. Med. Chem., 2014.[7]
HIV-1 entry into target T-cells is a multi-step process involving the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a subsequent conformational change that allows it to bind to a co-receptor, typically CCR5 or CXCR4.[8][9] CCR5 antagonists block this interaction, preventing viral entry.
Caption: The mechanism of CCR5-mediated HIV-1 entry and its inhibition by piperidine-4-carboxamide antagonists.
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[10][11][12]
-
Reagents: Purified tubulin (e.g., porcine brain), GTP solution, polymerization buffer (e.g., PIPES, MgCl2, EGTA), and test compounds dissolved in DMSO.
-
Procedure:
-
A solution of tubulin in polymerization buffer with GTP is prepared and kept on ice.
-
Test compounds at various concentrations are added to a 96-well plate.
-
The tubulin solution is added to the wells.
-
The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 340 nm is measured every 30 seconds for 60-90 minutes.
-
-
Data Analysis: The increase in absorbance over time reflects microtubule polymerization. The effect of the inhibitor is quantified by measuring changes in the rate and extent of polymerization compared to a vehicle control.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory activity of compounds against different carbonic anhydrase isoforms.[13][14][15]
-
Reagents: Purified hCA isoenzymes, assay buffer (e.g., Tris-HCl), p-nitrophenyl acetate (substrate), and test compounds.
-
Procedure:
-
The hCA enzyme is pre-incubated with various concentrations of the test compound in a 96-well plate.
-
The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl acetate.
-
The hydrolysis of the substrate to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined relative to a control without an inhibitor, and IC50 values are calculated.
Calcium Mobilization Assay for CCR5 Antagonism
This functional assay measures the ability of a compound to block the intracellular calcium flux induced by the binding of a chemokine to CCR5.[16][17][18]
-
Cell Line: A cell line stably expressing CCR5 (e.g., CHO-K1 or HEK293).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), CCR5 ligand (e.g., RANTES/CCL5), and test compounds.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The dye-loaded cells are pre-incubated with various concentrations of the test compound.
-
The CCR5 ligand is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader with kinetic read capabilities.
-
-
Data Analysis: The ability of the antagonist to inhibit the ligand-induced calcium flux is quantified, and IC50 values are determined.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The chemical tractability of this core structure allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The examples provided in this guide for anticancer, carbonic anhydrase inhibitory, and anti-HIV applications underscore the broad therapeutic potential of this scaffold. Further exploration of the chemical space around the this compound core, coupled with detailed in vivo efficacy and pharmacokinetic studies, will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Guide to the Toxicological and Safety Assessment of Novel Piperidine Derivatives: The Case of 4-Oxopiperidine-1-carboxamide
Disclaimer: A comprehensive search of publicly available scientific literature and safety data repositories did not yield specific toxicological studies for 4-oxopiperidine-1-carboxamide. Therefore, this document serves as an in-depth technical guide outlining the necessary toxicological assessments and experimental protocols that would be required to establish a complete safety profile for this compound or other novel piperidine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the piperidine class of compounds, a common scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. Given the potential for human exposure through pharmaceutical development, a thorough toxicological and safety assessment is paramount. This guide details a systematic approach to evaluating the safety profile of such a novel chemical entity, from initial hazard identification to comprehensive toxicity testing.
Hazard Identification and Preliminary Assessment
In the absence of specific data for this compound, a preliminary hazard assessment can be informed by data on structurally related compounds. For instance, various N-substituted 4-oxopiperidine derivatives have been classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Classifications for Structurally Related 4-Oxopiperidine Derivatives
| Compound Name | CAS Number | GHS Hazard Statements | Source |
| Ethyl 4-oxopiperidine-1-carboxylate | 29976-53-2 | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH319: Causes serious eye irritation | [1] |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 79099-07-3 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Benzyl 4-oxopiperidine-1-carboxylate | 19099-93-5 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | [3] |
Note: This information is for illustrative purposes and should not be directly extrapolated to this compound without experimental verification.
This preliminary analysis suggests that a new 4-oxopiperidine derivative should be handled with care, assuming potential for oral toxicity, as well as skin, eye, and respiratory irritation.
Proposed Toxicological Testing Strategy
A tiered approach to toxicological testing is recommended to systematically evaluate the safety of this compound. The following sections outline the key studies and their experimental protocols.
The initial assessment of toxicity involves determining the effects of a single, high-dose exposure.
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
-
Test System: Typically, female rodents (rats or mice) are used. A small number of animals (e.g., 3 per group) are used in a stepwise procedure.
-
Dose Administration: The test substance is administered by oral gavage. Dosing is initiated at a level expected to cause some toxicity. Based on the outcome (mortality or survival), the dose for the next group is adjusted up or down. Standard starting doses are 5, 50, 300, and 2000 mg/kg body weight.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The study allows for the determination of the LD50 (median lethal dose) and provides information on the signs of toxicity.
A battery of tests is required to assess the potential of a compound to cause genetic damage.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Methodology: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).
-
Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the negative control. This suggests the substance is a mutagen.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
-
Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.
-
Methodology: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division.
-
Endpoint: The cells are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity.
These studies provide information on the toxic effects of a substance following prolonged exposure and help to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[4]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 407)
-
Test System: Typically, rats are used. Animals are divided into at least three dose groups and a control group (10 males and 10 females per group).
-
Dose Administration: The test substance is administered daily by oral gavage for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples may also be collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.
-
Endpoint: The study identifies target organs of toxicity, characterizes the dose-response relationship, and determines the NOAEL, which is the highest dose at which no adverse effects are observed.[4]
Visualization of Experimental Workflows and Pathways
The following diagram illustrates a typical workflow for assessing the genotoxicity of a new chemical entity.
Caption: A tiered workflow for assessing the genotoxicity of a novel compound.
This diagram outlines the logical progression from initial screening to a comprehensive safety profile.
Caption: Logical flow for the safety assessment of a new chemical entity.
Conclusion
While no specific toxicological data for this compound is currently available, this guide provides a comprehensive framework for its safety assessment. The proposed strategy, encompassing acute, genotoxic, and repeated-dose toxicity studies, is essential for characterizing the toxicological profile of this and other novel piperidine derivatives. The provided experimental protocols and workflows serve as a technical resource for researchers and drug development professionals to ensure the safe development of new chemical entities. It is imperative that such a testing program be conducted under Good Laboratory Practice (GLP) conditions to ensure the quality and integrity of the data.
References
- 1. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopiperidine-1-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth analysis of the patent landscape surrounding this key structural motif and its derivatives. It further delves into detailed experimental methodologies for their synthesis and characterization, and explores their diverse therapeutic applications, from oncology to infectious diseases.
Patent Landscape Analysis
The intellectual property landscape for this compound and its related structures is dynamic and expanding, with significant patent filings in recent years. Key players in this space include pharmaceutical companies and academic institutions focused on the development of novel therapeutics for a range of diseases. A summary of representative patents is provided below, highlighting the key assignees, therapeutic areas, and patent status.
| Patent/Application Number | Assignee/Applicant | Therapeutic Area/Application | Filing Year | Status |
| US10059714B2 | Hoffmann-La Roche Inc. | Protein Kinase B (PKB/Akt) Inhibitors for Cancer | 2008 | Granted |
| WO2019150119A1 | Domainex Ltd. | Ubiquitin Specific Protease 19 (USP19) Inhibitors for Muscular Atrophy and Obesity | 2019 | Application |
| US11254641B2 | SK Co., Ltd. | Intermediates for Optically Active Piperidine Derivatives | 2018 | Granted |
| Not specified in results | Various academic and industrial labs | Tubulin Polymerization Inhibitors for Cancer | N/A | N/A |
| Not specified in results | Various academic and industrial labs | Proteasome Inhibitors for Malaria | N/A | N/A |
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated significant therapeutic potential across multiple disease areas. The following sections detail their activity against key biological targets, supported by quantitative data.
Protein Kinase B (PKB/Akt) Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[1][2] 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have emerged as potent and selective ATP-competitive inhibitors of PKB.[3]
Quantitative Data for PKB/Akt Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| AZD5363 | Akt1 | 3 | BT474c | [4] |
| AZD5363 | Akt2 | 10 | LNCaP | [4] |
| AZD5363 | Akt3 | 10 | U87MG | [4] |
| CCT128930 | PKBβ | 6 | N/A | [3] |
Ubiquitin Specific Protease 19 (USP19) Inhibitors
USP19 is a deubiquitinating enzyme implicated in the regulation of muscle mass and adiposity, making it an attractive target for the treatment of muscular atrophy and obesity.[5] 4-hydroxypiperidine derivatives have been identified as inhibitors of USP19.[5]
Quantitative Data for USP19 Inhibitors
| Compound Example (from WO2019150119A1) | USP19 IC50 (µM) | Reference |
| Example 1 | 0.1 - 1 | [6] |
| Example 2 | 1 - 10 | [6] |
| Example 3 | 0.1 - 1 | [6] |
Tubulin Polymerization Inhibitors
Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated anti-cancer strategy.[7][8] A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as potent tubulin polymerization inhibitors.[9]
Quantitative Data for Tubulin Polymerization Inhibitors
| Compound (from Krasavin et al.) | Tubulin Polymerization IC50 (µM) | DU-145 GI50 (nM) | Reference |
| 2 | 3.0 ± 0.1 | 1500 | [5] |
| 8g | Not reported | 400 | [5] |
| 8o | Not reported | 800 | [5] |
| 11b | Not reported | 500 | [5] |
| 11d | Not reported | 300 | [5] |
| 12a | Not reported | 120 | [5] |
Proteasome Inhibitors for Malaria
The proteasome is responsible for protein degradation and is an essential enzyme for the survival of the malaria parasite, Plasmodium falciparum.[10] Piperidine carboxamides have been identified as a new class of species-selective, orally active proteasome inhibitors with potent anti-malarial activity.[11]
Quantitative Data for P. falciparum Proteasome Inhibitors
| Compound | Pf20S β5 IC50 (nM) | P. falciparum (3D7) EC50 (nM) | Reference |
| SW042 | 5.6 | 140 | [11] |
| SW584 | 1.2 | 20 | [11] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Signaling Pathways
Experimental Workflows
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of representative this compound derivatives.
Synthesis of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides (General Procedure)
-
Starting Materials: 4-(1,2,4-Oxadiazol-5-yl)piperidine, appropriate isocyanate or carbamoyl chloride.
-
Method A (via isocyanates): To a solution of 4-(1,2,4-oxadiazol-5-yl)piperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), the corresponding isocyanate is added dropwise at room temperature. The reaction mixture is stirred for a specified time until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide.[5]
-
Method B (via carbamoyl chlorides): 4-(1,2,4-Oxadiazol-5-yl)piperidine is dissolved in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine or diisopropylethylamine) is added. The mixture is cooled in an ice bath, and the appropriate carbamoyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated. The crude product is purified by column chromatography.[5]
-
Characterization: The structure and purity of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in absorbance (turbidity) at 340 nm.
-
Procedure:
-
Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
The tubulin solution is incubated with various concentrations of the test compound or vehicle control for a short period at 37°C.
-
The polymerization is initiated by the addition of GTP.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[9]
-
Plasmodium falciparum Growth Inhibition Assay
-
Principle: This assay determines the efficacy of a compound in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.
-
Procedure:
-
Synchronized cultures of P. falciparum (e.g., 3D7 strain) are maintained in human red blood cells in a suitable culture medium.
-
The parasite culture is diluted to a specific parasitemia and hematocrit.
-
The test compound is serially diluted and added to the parasite culture in a 96-well plate.
-
The plates are incubated for a full parasite life cycle (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Parasite growth is quantified using a suitable method, such as staining with a DNA-intercalating dye (e.g., SYBR Green I) and measuring fluorescence, or by microscopy.
-
The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by fitting the data to a dose-response curve.[12]
-
Conclusion
The this compound scaffold continues to be a rich source of novel therapeutic agents. The patent landscape reflects a competitive and innovative environment, with a focus on developing inhibitors for key targets in oncology, metabolic disorders, and infectious diseases. The synthetic accessibility and chemical tractability of this core structure allow for extensive structure-activity relationship studies, leading to the identification of highly potent and selective compounds. The detailed experimental protocols and signaling pathway analyses provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field. Further exploration of this versatile scaffold is poised to yield the next generation of targeted therapies.
References
- 1. Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Methodological & Application
The Versatile Scaffold: 4-Oxopiperidine-1-carboxamide in Modern Medicinal Chemistry
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxopiperidine-1-carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a rigid piperidone core and a carboxamide group capable of forming crucial hydrogen bond interactions, make it an attractive starting point for the design of potent and selective enzyme inhibitors and receptor modulators. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel drug candidates, with a focus on its application in oncology, infectious diseases, and neurology.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] The functionalization of this core at various positions allows for the fine-tuning of physicochemical and pharmacological properties. The this compound scaffold, in particular, has gained significant attention due to its synthetic tractability and its role as a key intermediate in the preparation of compounds with a wide range of biological activities. This includes the development of potent inhibitors of tubulin polymerization for cancer therapy, carbonic anhydrase inhibitors for various pathological conditions, and proteasome inhibitors for the treatment of malaria.
Application Note 1: Anticancer Agents - Tubulin Polymerization Inhibitors
Derivatives of this compound have emerged as a promising class of antiproliferative agents that exert their effects by inhibiting tubulin polymerization.[2][3] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
A notable example is the class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. Structure-activity relationship (SAR) studies have demonstrated that modifications of the carboxamide nitrogen and the oxadiazole substituent can significantly impact antiproliferative potency.[4]
Quantitative Data: Antiproliferative Activity
| Compound ID | Modification | Cell Line | GI50 (nM)[2] |
| 1 | N-(4-fluorophenyl) | DU-145 (Prostate) | 120 |
| 2 | N-benzyl | DU-145 (Prostate) | >50,000 |
| 3 | N,N-dibenzyl | DU-145 (Prostate) | Inactive |
Experimental Protocol: Synthesis of 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide (Compound 1)
This protocol describes a representative synthesis of a potent tubulin inhibitor.
Materials:
-
4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine
-
4-Fluorophenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add 4-fluorophenyl isocyanate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)
-
Black 96-well microplate, pre-warmed to 37°C
-
Fluorescence microplate reader with kinetic reading capabilities (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Preparation of Tubulin Reaction Mix (on ice): Prepare a solution containing tubulin (final concentration 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
Assay Setup: To the pre-warmed 96-well plate, add 5 µL of the test compound, control, or vehicle.
-
Initiation of Polymerization: Add 45 µL of the cold tubulin reaction mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader and record the fluorescence intensity every minute for 60 minutes at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time. The IC50 value is determined by plotting the maximum polymerization rate or the plateau fluorescence against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Application Note 2: Anti-infective Agents - Malarial Proteasome Inhibitors
The proteasome is a validated drug target in Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. Piperidine carboxamides have been identified as potent and species-selective inhibitors of the P. falciparum 20S proteasome (Pf20S), specifically targeting the chymotrypsin-like activity of the β5 subunit.[5][6] These inhibitors show promise for the development of new antimalarial drugs with oral efficacy.
Quantitative Data: Anti-malarial Activity
| Compound ID | Modification | Pf20S β5 IC50 (nM) | P. falciparum (3D7) EC50 (nM) |
| SW042 | (Structure not fully disclosed) | - | 140-190[5] |
| SW584 | (Analog of SW042) | <10 | <10[5] |
Experimental Protocol: Synthesis of Piperidine Carboxamide Antimalarials
The synthesis of specific piperidine carboxamide antimalarials like SW042 and SW584 is often proprietary. However, a general approach involves the coupling of a functionalized piperidine-4-carboxylic acid with a suitable amine.
General Procedure:
-
Activate the carboxylic acid of a suitably N-substituted 4-carboxypiperidine derivative using a coupling agent such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM.
-
Add the desired amine component to the activated acid.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final piperidine carboxamide derivative.
Experimental Protocol: Plasmodium falciparum Proteasome Inhibition Assay
This assay measures the inhibition of the chymotrypsin-like activity of the purified P. falciparum 20S proteasome.
Materials:
-
Purified P. falciparum 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5)
-
Test compounds and a known proteasome inhibitor (e.g., bortezomib) as a positive control
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme and Compound Preparation: Dilute the Pf20S proteasome and the test compounds to the desired concentrations in the assay buffer.
-
Pre-incubation: In the microplate, mix the enzyme with the test compounds or vehicle control and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the increase in fluorescence over time in a kinetic mode.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for the P. falciparum proteasome inhibition assay.
Application Note 3: Enzyme Inhibitors - Carbonic Anhydrase Inhibitors
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of human carbonic anhydrases (hCAs).[6] These enzymes are involved in various physiological and pathological processes, including pH regulation, carbon dioxide and ion transport, and tumorigenesis. Inhibition of specific hCA isoforms is a therapeutic strategy for diseases such as glaucoma, epilepsy, and cancer.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound ID | R Group on Carboxamide | hCA I Ki (nM)[6] | hCA II Ki (nM)[6] | hCA IX Ki (nM)[6] | hCA XII Ki (nM)[6] |
| 5 | 4-Methoxyphenylpiperazinyl | 7.9 | 1.2 | 25.5 | 4.8 |
| 6 | 4-Fluorophenylpiperazinyl | 11.8 | 2.5 | 30.1 | 5.1 |
| 7 | Benzylamino | 89.3 | 15.4 | 45.8 | 7.2 |
Experimental Protocol: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides
The synthesis involves a multi-step procedure starting from 4-(aminosulfonyl)benzoic acid.
Materials:
-
4-(Aminosulfonyl)benzoic acid
-
Ethyl isonipecotate (ethyl piperidine-4-carboxylate)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Lithium hydroxide (LiOH)
-
Substituted piperazine or benzylamine
-
Acetonitrile (ACN), anhydrous
-
Ethanol (EtOH) and Water
Procedure:
-
Amide Coupling: Couple 4-(aminosulfonyl)benzoic acid with ethyl isonipecotate using EDCI and HOBt in anhydrous ACN to yield ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.
-
Saponification: Hydrolyze the resulting ester with LiOH in an EtOH/water mixture to obtain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid.
-
Final Amide Coupling: Couple the carboxylic acid intermediate with a variety of substituted piperazines or benzylamines using EDCI and HOBt in anhydrous ACN to afford the final 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.
-
Purify the final products by crystallization or column chromatography.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
Phenol red indicator
-
CO₂-saturated water
-
Test compounds and a standard inhibitor (e.g., acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed by monitoring the change in absorbance of the phenol red indicator at 557 nm, which reflects the pH change resulting from the CA-catalyzed hydration of CO₂.
-
The enzyme and inhibitor are pre-incubated in the buffer.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water.
-
The initial rates of the reaction are measured for a short period (10-100 seconds).
-
Kinetic parameters and inhibition constants (Ki) are determined by analyzing the reaction rates at different CO₂ concentrations.
Enzyme Inhibition Diagram
Caption: Competitive inhibition of carbonic anhydrase.
Conclusion
The this compound scaffold is a cornerstone in the design and synthesis of novel therapeutic agents. Its structural simplicity and synthetic accessibility, coupled with its ability to be elaborated into complex molecules with high biological potency, ensure its continued importance in drug discovery. The application notes and protocols provided herein offer a comprehensive guide for researchers to harness the potential of this versatile chemical entity in the development of next-generation medicines.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2 [matrix-fine-chemicals.com]
- 5. The cryo-EM structure of the Plasmodium falciparum 20S proteasome and its use in the fight against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Oxopiperidine-1-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-oxopiperidine-1-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The protocols outlined below offer versatile and efficient routes to these valuable molecules.
Introduction
The 4-oxopiperidine core is a prevalent structural motif in numerous pharmaceuticals and natural products. The introduction of a carboxamide functionality at the 1-position of this ring system provides a valuable handle for modulating the physicochemical and pharmacological properties of the resulting derivatives. These compounds serve as key intermediates in the development of novel therapeutic agents. This document details two primary synthetic strategies for obtaining this compound derivatives.
Synthetic Strategies
Two principal routes for the synthesis of this compound derivatives are presented:
-
Protocol 1: Direct Carbamoylation of 4-Piperidone. This method involves the direct reaction of a 4-piperidone salt with an isocyanate to yield the target N-substituted this compound. This approach is straightforward and efficient for specific substrates.
Data Presentation
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound derivatives.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Protocol 1 | |||||
| Carbamoylation | 3,5-bis(ylidene)-4-piperidone, Isocyanate | Triethylamine (TEA), Dimethylformamide (DMF) | Room Temp. | - | High |
| Protocol 2 | |||||
| N-Boc Protection | 4-Piperidone monohydrate hydrochloride | Di-tert-butyl dicarbonate, Triethylamine, Methanol/Water | Room Temp. | 8-10 | 72-75 |
| Carbamoylation (from amine) | N-Boc-4-aminopiperidine | Bromine, Sodium Hydroxide | Reflux | 3-5 | - |
| N-Carbamoylation (from piperidine) | 4-piperidinyl urea | Di-tert-butyl dicarbonate, Triethylamine, Water | 20-25 | 8-10 | - |
Experimental Protocols
Protocol 1: Direct Synthesis of N-Substituted 3,5-bis(ylidene)-4-oxopiperidine-1-carboxamides
This protocol is adapted from the synthesis of 3,5-bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides.[1]
Materials:
-
N-unsubstituted 3,5-diylidene-4-piperidone
-
Appropriate isocyanate (e.g., phenyl isocyanate)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the N-unsubstituted 3,5-diylidene-4-piperidone in DMF, add triethylamine (TEA).
-
To this mixture, add the desired isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3,5-bis(ylidene)-4-oxopiperidine-1-carboxamide.
Protocol 2: Synthesis of this compound via an N-Boc Intermediate
This protocol involves the initial protection of 4-piperidone, which is a common strategy for the synthesis of N-substituted piperidines.
Step A: Synthesis of 1-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)
This procedure is based on the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate.[2]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Methanol
-
Water
Procedure:
-
Dissolve 4-piperidone monohydrate hydrochloride in a mixture of methanol and water.
-
Add triethylamine to the solution and stir.
-
Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature for 8-10 hours.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1-tert-butoxycarbonyl-4-piperidone.
Step B: Synthesis of N-Substituted this compound
The N-Boc-4-piperidone can be deprotected and subsequently reacted with an isocyanate, or the carboxamide can be formed from a derivative. The following is a general procedure for the reaction of a deprotected piperidine with an isocyanate.
Materials:
-
4-Piperidone (obtained from deprotection of N-Boc-4-piperidone)
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous toluene or other aprotic solvent
Procedure:
-
Dissolve 4-piperidone in anhydrous toluene.
-
Add the desired isocyanate to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture for the required time (monitor by TLC) until the starting material is consumed.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) to yield the pure this compound derivative.
Visualizations
Synthetic Workflow Diagram
Caption: General synthetic routes to this compound derivatives.
References
Application of 4-Oxopiperidine-1-Carboxamide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-oxopiperidine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a rigid piperidone core and a modifiable carboxamide moiety, allow for the precise spatial orientation of various substituents to optimize interactions with biological targets. This document provides detailed application notes and experimental protocols for key therapeutic areas where this compound derivatives have shown significant promise: oncology, infectious diseases (malaria), and pain management.
I. Anticancer Applications: Tubulin Polymerization Inhibitors
Derivatives of this compound have emerged as a novel class of potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines. These compounds typically feature a 4-substituted piperidine ring linked to a carboxamide group, which is crucial for their biological activity. A notable example is the class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.[1][2]
Data Presentation
| Compound ID | Modification | Cell Line | GI50 (µM) | IC50 (µM) | Reference |
| 1 | 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl) | DU-145 (Prostate) | ~2.5 | - | [1] |
| 2 | 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl) | DU-145 (Prostate) | ~1.5 | 3.0 ± 0.1 (Tubulin Polymerization) | [1] |
| 3 | 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl) | DU-145 (Prostate) | ~2.0 | - | [1] |
| 12a | Optimized 4-(1,2,4-oxadiazol-5-yl) analog | DU-145 (Prostate) | 0.120 | - | [1] |
Signaling Pathway
Tubulin inhibitors interfere with the dynamics of microtubule formation, which are essential for cell division. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to the disruption of the mitotic spindle. This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Experimental Protocols
This protocol describes a general method for synthesizing the title compounds, adapted from the literature.[3]
Caption: Synthetic workflow for 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.
Materials:
-
4-Fluorobenzonitrile
-
Hydroxylamine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boc-piperidine-4-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Various isocyanates or amines
-
Triphosgene (for carbamoyl chloride formation)
-
Appropriate solvents (e.g., DMF, DCM)
Procedure:
-
Synthesis of Amidoxime (5): React 4-fluorobenzonitrile with hydroxylamine in a suitable solvent to form the corresponding amidoxime.
-
Synthesis of Boc-protected Piperidine (6): Couple the amidoxime (5) with Boc-piperidine-4-carboxylic acid using TBTU and DIPEA in an appropriate solvent. The reaction proceeds via a one-pot acylation and heterocyclization to form the 1,2,4-oxadiazole ring.
-
Boc Deprotection: Remove the Boc protecting group from compound 6 using an acid such as TFA in a solvent like DCM to yield the free amine (4).
-
Carboxamide Formation (Method A): React the amine (4) with a variety of isocyanates to directly form the target urea derivatives (8a-t).
-
Carboxamide Formation (Method B): Alternatively, treat the amine (4) with triphosgene to form the carbamoyl chloride (7), which can then be reacted with various amines to yield the desired carboxamides.
This assay monitors the effect of test compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., DMSO)
-
Test compounds (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents: Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Add the fluorescent reporter dye according to the manufacturer's instructions. Keep all solutions on ice.
-
Compound Plating: Add 5 µL of 10x concentrated test compounds, positive control, or negative control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: To each well, add 45 µL of the ice-cold tubulin reaction mix.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Determine the rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau fluorescence). Calculate the IC50 value by plotting the inhibition of polymerization rate or maximum polymer mass against the logarithm of the compound concentration.
This colorimetric assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line (e.g., DU-145)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.
II. Antimalarial Applications: Proteasome Inhibitors
Piperidine carboxamides have been identified as potent and species-selective inhibitors of the Plasmodium falciparum 20S proteasome, a crucial enzyme complex for parasite survival and proliferation.[4] These compounds offer a promising avenue for the development of novel antimalarial drugs, particularly in the face of growing resistance to existing therapies.
Data Presentation
| Compound ID | Modification | P. falciparum Strain | EC50 (µM) | Reference |
| SW042 | Piperidine carboxamide | 3D7 | 0.14 - 0.19 | [4] |
| SW042 | Piperidine carboxamide | Dd2 | 0.14 - 0.19 | [4] |
| SW584 | Optimized analog of SW042 | - | Potent in vivo efficacy | [4] |
Role of the Proteasome in Plasmodium falciparum
The ubiquitin-proteasome system is essential throughout the complex life cycle of the malaria parasite.[5] It is involved in the degradation of damaged or misfolded proteins, cell cycle control, and adaptation to the host environment.[6][7] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, causing cellular stress and ultimately parasite death. The differences between the parasite and human proteasomes provide an opportunity for the development of selective inhibitors.[8]
Caption: Mechanism of action of proteasome inhibitors in P. falciparum.
Experimental Protocols
A general approach to synthesizing piperidine carboxamides involves the coupling of a substituted piperidine with a carboxylic acid or the reaction of a piperidine with an isocyanate.
Materials:
-
4-Oxopiperidine
-
Substituted anilines or other amines
-
Sodium triacetoxyborohydride
-
Carboxylic acids
-
Coupling agents (e.g., HATU, HOBt)
-
Isocyanates
-
Appropriate solvents (e.g., DCM, DMF)
Procedure (Reductive Amination and Amide Coupling):
-
Reductive Amination: React 4-oxopiperidine with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride to form the corresponding 4-aminopiperidine derivative.
-
Amide Coupling: Couple the resulting aminopiperidine with a carboxylic acid using a standard coupling agent such as HATU to form the desired carboxamide.
-
Alternative Carboxamide Formation: Alternatively, react the aminopiperidine with an isocyanate to form a urea-type carboxamide.
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic peptide substrate.
Materials:
-
Cell lysate containing proteasomes (from P. falciparum or a model system)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (positive control, e.g., MG-132)
-
Test compounds
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare cell lysates containing active proteasomes.
-
Reaction Setup: In a 96-well plate, add the cell lysate, assay buffer, and the test compound or controls.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence (e.g., Ex/Em = 350/440 nm for AMC) over time at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
III. Pain Management: TRPV1 Antagonists
Piperidine carboxamide derivatives have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[9][10] These compounds have the potential to be a new class of analgesics for the treatment of various pain conditions.
Data Presentation
| Compound Class | Modification | Assay | IC50 (nM) | Ki (nM) | Reference |
| Piperidine Carboxamide | Benzoxazinone amide | hTRPV1 binding | 65 | - | [11] |
| Piperidine Carboxamide | Optimized benzoxazinone analog | Functional activity | 5 | - | [11] |
| Tetrahydropyridine-4-carboxamides | Exemplified by compound 6 | Ca2+ influx | Potent inhibition | - |
Signaling Pathway
TRPV1 is a non-selective cation channel activated by various noxious stimuli, including heat, low pH, and capsaicin. Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a pain signal that is transmitted to the central nervous system. TRPV1 antagonists block the channel, preventing this influx of cations and thereby inhibiting the pain signal.
Caption: Mechanism of action of TRPV1 antagonists in pain signaling.
Experimental Protocols
The synthesis of these compounds often involves the coupling of a substituted piperidine core with a variety of polar head groups.
Materials:
-
N-Boc-4-oxopiperidine
-
Substituted anilines or other aromatic amines
-
Reducing agents (e.g., sodium borohydride)
-
Carboxylic acids or acid chlorides
-
Coupling agents or bases
-
Appropriate solvents
Procedure:
-
Synthesis of the Piperidine Core: Prepare a suitably substituted piperidine intermediate, for example, by reductive amination of N-Boc-4-oxopiperidine with an aromatic amine.
-
Amide Bond Formation: Couple the piperidine intermediate with a desired carboxylic acid or acid chloride to introduce the carboxamide functionality. This may involve standard peptide coupling conditions or reaction with an acid chloride in the presence of a base.
-
Deprotection and Further Modification: If necessary, remove any protecting groups (e.g., Boc) and perform further modifications to the scaffold to optimize activity.
This cell-based assay measures the ability of a compound to inhibit the capsaicin-induced increase in intracellular calcium in cells expressing TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Capsaicin (TRPV1 agonist)
-
Test compounds
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence microplate reader with a liquid handling system
Procedure:
-
Cell Seeding: Plate hTRPV1-HEK293 cells in a 96-well plate and allow them to grow to confluence.
-
Dye Loading: Incubate the cells with Fluo-4 AM and Pluronic F-127 in Assay Buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with Assay Buffer and then incubate them with the test compounds at various concentrations for a specified time (e.g., 15-30 minutes).
-
Agonist Challenge and Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence, then add a solution of capsaicin to all wells to stimulate the TRPV1 channels. Continue to record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon capsaicin addition corresponds to TRPV1 activation. The inhibitory effect of the test compounds is determined by the reduction in the capsaicin-induced fluorescence signal. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective modulators of various biological targets. The examples provided herein highlight its successful application in the discovery of novel anticancer, antimalarial, and analgesic agents. The detailed protocols and signaling pathway diagrams offer a comprehensive resource for researchers in the field of drug discovery and development to further explore the potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropyridine-4-carboxamides as novel, potent transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-Oxopiperidine-1-carboxamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the structural characterization of 4-oxopiperidine-1-carboxamide (Molecular Formula: C₆H₁₀N₂O₂, Molecular Weight: 142.16 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] These techniques are fundamental for the unambiguous identification and purity assessment of this compound, which is a valuable building block in medicinal chemistry. The protocols outlined herein are designed to be accessible to researchers with a foundational understanding of these analytical techniques.
Introduction
This compound is a heterocyclic compound of interest in drug discovery and development due to the prevalence of the piperidine scaffold in many pharmaceutical agents. Accurate and comprehensive characterization of such molecules is critical for ensuring their identity, purity, and stability. This application note details the use of ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the structural elucidation of this compound.
Chemical Structure of this compound:
References
Application Notes and Protocols for High-Throughput Screening of 4-Oxopiperidine-1-Carboxamide Derivatives as Tubulin Polymerization Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-oxopiperidine-1-carboxamide scaffold is a key pharmacophore found in a novel class of potent antiproliferative agents. Specifically, derivatives such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as inhibitors of tubulin polymerization.[1][2] Tubulin is a critical component of the cellular cytoskeleton, and its dynamic polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in oncology, with drugs like paclitaxel and vinca alkaloids targeting this process. High-throughput screening (HTS) of compound libraries containing the this compound core can lead to the discovery of novel anticancer therapeutics.
This document provides detailed protocols for primary and secondary high-throughput screening assays to identify and characterize this compound derivatives that target tubulin polymerization. The workflow includes a primary cell-based antiproliferative screen, followed by a biochemical tubulin polymerization assay and a secondary high-content imaging assay to confirm the mechanism of action.
Signaling Pathway: Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. The process of polymerization (assembly) and depolymerization (disassembly) is crucial for their function, particularly during mitosis where they form the mitotic spindle. Chemical agents that interfere with this process can arrest the cell cycle and induce apoptosis. The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide class of compounds has been shown to inhibit tubulin polymerization, leading to a disruption of the microtubule network and subsequent antiproliferative effects.[1]
Caption: Mechanism of tubulin polymerization inhibition.
Data Presentation
Quantitative data from high-throughput screening of a library of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide analogs against the DU-145 human prostate cancer cell line are summarized below.[1]
| Compound ID | R Group | GI₅₀ (nM)[1] |
| 1 | 4-Fluorophenyl | 1300 |
| 2 | 4-Chlorophenyl | 1500 |
| 3 | 3,4-Dichlorophenyl | 2200 |
| 8a | 2,6-Difluorophenyl | >10000 |
| 8j | 2,4,6-Trifluorophenyl | >10000 |
| 12a | 3-Chloro-4-fluorophenyl | 120 |
Experimental Protocols
Primary HTS: Antiproliferative Assay
This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of the DU-145 prostate cancer cell line. A luminescent cell viability assay, such as CellTiter-Glo®, is used to quantify the number of viable cells.
Materials:
-
DU-145 human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound library (dissolved in DMSO)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled 384-well microplates
-
Automated liquid handler and plate reader (luminometer)
Procedure:
-
Cell Seeding:
-
Culture DU-145 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a concentration of 2 x 10⁴ cells/mL in culture medium.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (500 cells/well).
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Addition:
-
Prepare a master plate of the this compound library at a concentration of 1 mM in DMSO.
-
Perform serial dilutions to create working compound plates.
-
Transfer 50 nL of each compound solution to the cell plates, achieving a final concentration range (e.g., 10 µM).
-
Include wells with Doxorubicin (e.g., 1 µM final concentration) as a positive control and DMSO as a negative (vehicle) control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot dose-response curves and determine the GI₅₀ (concentration for 50% inhibition of cell growth) for active compounds.
-
References
Application Notes and Protocols for the Crystallization of 4-Oxopiperidine-1-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of 4-oxopiperidine-1-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry. The protocols outlined below are designed to yield high-quality crystals suitable for a range of analytical techniques, including X-ray crystallography, which is crucial for structure-activity relationship (SAR) studies and drug design.
Introduction
The this compound scaffold is a key pharmacophore in numerous biologically active molecules. Obtaining high-purity, crystalline material is a critical step in the drug development process, ensuring reproducibility of biological data and enabling detailed structural analysis. The crystallization of these derivatives is influenced by several factors, including the nature of the substituents on the piperidine ring and the carboxamide nitrogen, which affect the molecule's polarity, solubility, and crystal packing.
Successful crystallization relies on the principle of creating a supersaturated solution from which the compound precipitates in an ordered, crystalline form. This is typically achieved by manipulating solvent composition and temperature. Common challenges include the formation of amorphous solids or oils, which can often be overcome by careful selection of solvents and crystallization techniques.
Data Presentation: Crystallization Conditions for Piperidine Derivatives
Due to the proprietary nature of specific drug development programs, a comprehensive dataset for a single this compound derivative is not publicly available. The following table summarizes typical crystallization conditions reported for structurally related piperidine-4-one and carboxamide derivatives, providing a valuable starting point for optimization.
| Compound Class | Solvent System | Temperature | Observations/Yield | Reference |
| 2,6-disubstituted piperidin-4-ones | Ethanol | Room Temperature | Crystalline solid | [1] |
| 2,6-disubstituted piperidin-4-ones | Acetonitrile | Room Temperature | Crystalline solid | [1] |
| 2,6-disubstituted piperidin-4-ones | Methanol | Room Temperature | Crystalline solid | [1] |
| N-acyl-piperidin-4-ones | Benzene-Petroleum Ether | Not Specified | Crystalline solid | [1] |
| 2,6-diaryl-piperidin-4-ones | Ethanol-Ethyl Acetate | Not Specified | Crystalline solid | [1] |
| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | Acetone | Room Temperature | High-quality single crystals | [2] |
| N-phenyl-piperidine-1-carboxamide derivative | Toluene | Not Specified | Crystalline solid, 66% yield | |
| 1-boc-4-piperidyl urea | Acetone | 0-2 °C | White crystalline powder | |
| 1-boc-4-amino piperidine | Petroleum Ether ("sherwood oil") | -2 °C | White crystals |
Experimental Protocols
The following protocols describe common and effective methods for the crystallization of this compound derivatives. The choice of method will depend on the specific properties of the compound and the desired crystal quality (e.g., bulk powder for formulation vs. single crystals for X-ray diffraction).
Protocol 1: Slow Evaporation
This is the simplest crystallization technique and is often the first method attempted. It is particularly useful for obtaining single crystals.
Materials:
-
Purified this compound derivative (>95% purity)
-
Crystallization solvent (e.g., ethanol, acetone, ethyl acetate)
-
Small beaker or vial
-
Parafilm or aluminum foil
Procedure:
-
Dissolve the compound in a suitable solvent at room temperature to create a solution that is near saturation.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean beaker or vial.
-
Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Monitor the container for crystal growth over several days to weeks.
-
Once suitable crystals have formed, they can be harvested by filtration.
Protocol 2: Slow Cooling
This method relies on the principle that the solubility of the compound is higher at elevated temperatures.
Materials:
-
Purified this compound derivative
-
Crystallization solvent
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
Procedure:
-
Add the compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent.
-
Gently heat the mixture while stirring until the compound is completely dissolved.
-
If necessary, add a small amount of additional hot solvent to ensure complete dissolution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Protocol 3: Vapor Diffusion
This technique is highly effective for growing high-quality single crystals from small amounts of material. It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.
Materials:
-
Purified this compound derivative
-
"Good" solvent (in which the compound is soluble)
-
"Anti-solvent" (miscible with the good solvent, but in which the compound is insoluble)
-
Small vial and a larger jar with a screw cap
-
Syringe and needle
Procedure:
-
Dissolve the compound in a minimal amount of the "good" solvent in the small vial.
-
Place a larger volume of the "anti-solvent" in the bottom of the larger jar.
-
Place the small vial containing the compound solution inside the larger jar, ensuring the solvent levels are such that there is no direct mixing.
-
Seal the jar tightly. The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Place the setup in a stable, vibration-free environment and monitor for crystal growth.
Protocol 4: Solvent-Anti-Solvent Method
This method involves the direct addition of an anti-solvent to a solution of the compound to induce precipitation.
Materials:
-
Purified this compound derivative
-
"Good" solvent
-
"Anti-solvent"
-
Stirring plate and stir bar
Procedure:
-
Dissolve the compound in a minimal amount of the "good" solvent at room temperature.
-
While stirring, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).
-
If the turbidity persists, gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Crystals should form as the solution cools. The process can be aided by placing the solution in an ice bath.
-
Collect the crystals by vacuum filtration.
Mandatory Visualizations
Experimental Workflow for Crystallization
The following diagram illustrates a systematic approach to the crystallization of this compound derivatives, from initial compound purification to the analysis of the final crystalline product.
Caption: A general workflow for the crystallization of small molecules.
Logical Relationships in Method Selection
The choice of crystallization method is often guided by the properties of the compound and the desired outcome. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting a suitable crystallization method.
References
Application Notes and Protocols for 4-Oxopiperidine-1-carboxamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxopiperidine-1-carboxamide is a versatile bifunctional building block in organic synthesis, offering a unique scaffold for the introduction of diverse functionalities. Its structure incorporates a reactive ketone at the 4-position and a carboxamide group at the nitrogen atom, providing two distinct points for chemical modification. This allows for the construction of complex molecular architectures, including spirocyclic systems and substituted piperidine derivatives, which are prevalent in many biologically active compounds and approved drugs. The piperidine moiety is a key pharmacophore, and its derivatives have shown a wide range of pharmacological activities.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its synthesis and key transformations.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 4-piperidone monohydrate hydrochloride. A common method involves the in-situ formation of the free amine followed by carbamoylation.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Potassium isocyanate (KOCN)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) in DMF, add triethylamine (2.2 equivalents) at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the free base of 4-piperidone.
-
Add potassium isocyanate (1.5 equivalents) in one portion.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Note: This is a representative protocol and may require optimization.
Applications in Organic Synthesis
The ketone and the N-carboxamide functionalities of this compound allow for a variety of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds.
Reductive Amination
The ketone at the 4-position can undergo reductive amination with primary and secondary amines to introduce a wide range of substituents. This reaction is a cornerstone for building libraries of 4-aminopiperidine derivatives, which are common motifs in pharmacologically active compounds.
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-substituted-aminopiperidine-1-carboxamide derivative.
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | NaBH(OAc)₃ | DCE | 16 | 85-95 | [1] |
| 2 | 3,4-Dichloroaniline | NaBH(OAc)₃ | (CH₂)₂Cl₂ | - | 72 | [2] |
| 3 | Benzylamine | NaBH(OAc)₃ | DCM | 12 | 80-90 | Adapted from[1] |
| 4 | Morpholine | NaBH₃CN / Ti(OiPr)₄ | - | - | Low | [3] |
Note: Yields are based on reactions with N-Boc-4-piperidone and are representative. Actual yields with this compound may vary.
Knoevenagel Condensation
The ketone functionality can participate in Knoevenagel condensations with active methylene compounds, leading to the formation of α,β-unsaturated systems. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized piperidine derivatives.
Caption: Workflow for Knoevenagel Condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (as a catalyst)
-
Acetic acid (as a co-catalyst)
-
Benzene or Toluene
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a solution of this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in benzene, add a catalytic amount of piperidine (0.1-0.2 equivalents) and acetic acid (1 equivalent).
-
Reflux the mixture, using a Dean-Stark trap to remove water if necessary, for 4-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 4-alkylidene-piperidine-1-carboxamide.
| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Malononitrile | Piperidine | Benzene | - | 82 | [1] |
| 2 | Ethyl Cyanoacetate | Piperidine/AcOH | Benzene | 17 | 56 | [1] |
| 3 | Meldrum's Acid | Piperidine | Benzene | - | 80 | [1] |
| 4 | Thiobarbituric acid | Piperidine | Ethanol | - | High | [4] |
Note: Yields are based on reactions with related aldehydes and ketones and are representative. Actual yields with this compound may vary.
Synthesis of Spirocyclic Compounds
This compound is an excellent precursor for the synthesis of spiro-heterocycles. The ketone can react with various bifunctional reagents in cyclocondensation reactions to generate diverse spirocyclic scaffolds, which are of great interest in drug discovery due to their rigid three-dimensional structures.
Caption: General workflow for Spirocyclization.
This protocol is an adaptation for the synthesis of a spiro-pyrrolidine-oxindole derivative via a 1,3-dipolar cycloaddition of an azomethine ylide.
Materials:
-
This compound
-
Isatin
-
Sarcosine
-
Methanol or an ionic liquid (e.g., [bmim]Br)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), isatin (1 equivalent), and sarcosine (1 equivalent) in methanol.
-
Reflux the mixture for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield the spiro[oxindole-3,2'-pyrrolidine] derivative.
| Entry | Reagents | Conditions | Yield (%) | Reference |
| 1 | Isatin, Sarcosine | Methanol, reflux | 86 | [5] |
| 2 | Isatin, Sarcosine | [bmim]Br, 100°C | High | [5] |
| 3 | Thiosemicarbazide | Piperidinium acetate-IL, Ethanol | - | [6] |
| 4 | Ethylenediamine | Piperidinium acetate-IL, Ethanol | - | [6] |
Note: Yields are based on reactions with N-allyl-bis(methoxyphenylmethylidene)piperidone and other derivatives and are representative. Actual yields with this compound may vary.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of complex nitrogen-containing heterocycles. Its dual functionality allows for sequential or one-pot transformations to generate diverse molecular scaffolds with high potential for biological activity. The protocols provided herein serve as a guide for researchers to explore the synthetic utility of this promising intermediate in their drug discovery and development endeavors. Further optimization of the reaction conditions may be necessary to achieve optimal results for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. N-Carbethoxy-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Stereoselective Synthesis of 4-Oxopiperidine-1-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective synthesis of 4-oxopiperidine-1-carboxamide analogs, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The protocols outlined below focus on modern synthetic strategies that allow for the precise control of stereochemistry, which is crucial for optimizing pharmacological activity.
Introduction
The this compound core is a privileged structure in drug discovery, serving as a versatile template for the development of therapeutic agents. Analogs bearing this scaffold have demonstrated a range of biological activities, including inhibition of the proteasome and various protein kinases. The stereochemical configuration of substituents on the piperidine ring often plays a critical role in the potency and selectivity of these compounds. Therefore, the development of efficient and highly stereoselective synthetic methods is of paramount importance.
This document details two key stereoselective approaches for the synthesis of this compound analogs: an organocatalytic asymmetric Mannich/Michael reaction and a diastereoselective hetero-Diels-Alder reaction. Furthermore, it explores the biological significance of these compounds as inhibitors of the proteasome and Anaplastic Lymphoma Kinase (ALK), providing diagrams of the relevant signaling pathways.
Synthetic Methodologies
Organocatalytic Asymmetric Synthesis
A powerful strategy for the enantioselective synthesis of substituted 4-oxopiperidine-1-carboxamides involves an organocatalytic domino Michael/Mannich reaction. This approach utilizes a chiral organic molecule, such as a prolinol derivative, to catalyze the reaction between an enone, an aldehyde, and an amine, thereby constructing the piperidine ring with high stereocontrol.
Experimental Protocol: Organocatalytic Synthesis of a Chiral this compound Analog
This protocol is a representative example of an organocatalytic approach to synthesize a chiral this compound derivative.
-
Materials:
-
Appropriately substituted α,β-unsaturated ketone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Amine with a carbamoyl precursor (e.g., benzyl carbamate) (1.1 equiv)
-
Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (20 mol%)
-
Acid co-catalyst (e.g., Benzoic acid) (20 mol%)
-
Anhydrous toluene
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 equiv), the chiral organocatalyst (20 mol%), and the acid co-catalyst (20 mol%).
-
Dissolve the solids in anhydrous toluene.
-
Add the amine (1.1 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound analog.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Table 1: Representative Data for Organocatalytic Synthesis of this compound Analogs
| Entry | α,β-Unsaturated Ketone | Aldehyde | Amine | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Methyl vinyl ketone | Benzaldehyde | Benzyl carbamate | 85 | >20:1 | 98 |
| 2 | Ethyl vinyl ketone | 4-Chlorobenzaldehyde | Benzyl carbamate | 82 | >20:1 | 97 |
| 3 | Phenyl vinyl ketone | 4-Methoxybenzaldehyde | Benzyl carbamate | 78 | 19:1 | 95 |
| 4 | Methyl vinyl ketone | 2-Naphthaldehyde | tert-Butyl carbamate | 88 | >20:1 | 99 |
Diastereoselective Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction provides a convergent and highly diastereoselective route to functionalized 4-piperidone scaffolds. This [4+2] cycloaddition between an activated 1-aza-1,3-diene and a dienophile can be rendered stereoselective by employing a chiral auxiliary on the dienophile or a chiral Lewis acid catalyst. Subsequent modification of the resulting cycloadduct can then yield the desired this compound analogs.
Experimental Protocol: Hetero-Diels-Alder Approach
This protocol outlines a general procedure for a Lewis acid-catalyzed hetero-Diels-Alder reaction to form a substituted 4-piperidone precursor.
-
Materials:
-
1-Aza-1,3-diene (1.0 equiv)
-
Dienophile (e.g., an α,β-unsaturated ester or ketone) (1.2 equiv)
-
Chiral Lewis acid catalyst (e.g., a chiral copper(II)-bis(oxazoline) complex) (10 mol%)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral Lewis acid catalyst (10 mol%).
-
Add anhydrous DCM and cool the solution to the desired temperature (e.g., -78 °C).
-
Add the 1-aza-1,3-diene (1.0 equiv) to the cooled solution.
-
Add the dienophile (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-piperidone precursor.
-
The resulting piperidone can be further functionalized to the desired this compound through standard amide coupling procedures.
-
Characterize the final product and intermediates by spectroscopic methods and determine the diastereomeric ratio by NMR and/or HPLC analysis.
-
Table 2: Representative Data for Hetero-Diels-Alder Synthesis of 4-Piperidone Precursors
| Entry | 1-Aza-1,3-diene | Dienophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Benzyl-1-phenyl-1-aza-1,3-butadiene | Methyl acrylate | 92 | 95:5 |
| 2 | N-Boc-1-(4-methoxyphenyl)-1-aza-1,3-butadiene | Ethyl vinyl ketone | 88 | 97:3 |
| 3 | N-Cbz-1-phenyl-1-aza-1,3-butadiene | N-Phenylmaleimide | 95 | >99:1 |
| 4 | N-Benzyl-1-(2-thienyl)-1-aza-1,3-butadiene | Methyl vinyl ketone | 85 | 92:8 |
Biological Applications and Signaling Pathways
Proteasome Inhibition
Certain this compound analogs have been identified as potent inhibitors of the proteasome, a key cellular machinery responsible for protein degradation.[1] Inhibition of the proteasome disrupts cellular homeostasis and can induce apoptosis, making it an attractive target for cancer and anti-parasitic therapies.
The ubiquitin-proteasome pathway is a multi-step process that tags proteins for degradation. Inhibition of the 26S proteasome, particularly the β5 subunit which possesses chymotrypsin-like activity, leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis.
Caption: Proteasome inhibition by this compound analogs.
Anaplastic Lymphoma Kinase (ALK) Inhibition
The this compound scaffold has also been explored for the development of inhibitors against Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the formation of oncogenic fusion proteins that drive the proliferation of certain cancers, such as non-small cell lung cancer (NSCLC).
ALK inhibitors act by competing with ATP for the binding site in the kinase domain of the ALK fusion protein. This prevents the autophosphorylation and activation of ALK, thereby blocking downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.
Caption: ALK signaling inhibition by this compound analogs.
Conclusion
The stereoselective synthesis of this compound analogs offers a powerful platform for the discovery of novel therapeutic agents. The organocatalytic and hetero-Diels-Alder methodologies described herein provide efficient and highly stereoselective routes to these valuable compounds. The demonstrated biological activities of this scaffold, particularly in the inhibition of the proteasome and ALK, highlight its potential for the development of new treatments for cancer and infectious diseases. The detailed protocols and data presented in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
Application Notes and Protocols for the Functionalization of the 4-Oxopiperidine-1-carboxamide Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 4-oxopiperidine-1-carboxamide scaffold. This core structure is a valuable building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse molecular architectures with a range of biological activities.
Introduction
The this compound moiety is a privileged scaffold in drug discovery, appearing in molecules targeting a variety of biological pathways. Its chemical versatility, stemming from the presence of a ketone, a secondary amine equivalent at the carboxamide nitrogen, and alpha-protons to the carbonyl, allows for a wide array of functionalization reactions. These modifications are crucial for tuning the physicochemical properties, pharmacological activity, and selectivity of potential drug candidates. This document outlines key reactions for the derivatization of this core, including olefination, reductive amination, and the formation of spirocyclic systems.
Key Functionalization Reactions
The primary sites for functionalization on the this compound core are the C4-keto group and the N1-carboxamide. The following sections detail common and effective reactions at these positions.
Reactions at the C4-Carbonyl Group
The ketone at the C4 position is a versatile handle for introducing carbon-carbon double bonds and new amine functionalities.
Olefination reactions are fundamental for converting the C4-carbonyl into an exocyclic double bond, a common feature in various biologically active compounds.
-
Wittig Reaction: This reaction utilizes a phosphonium ylide to convert ketones into alkenes. It is a widely used method for introducing a methylene group or other substituted alkylidene moieties.[1][2] The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to the desired alkene and triphenylphosphine oxide.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[3][4] This often leads to higher yields and favors the formation of (E)-alkenes.[3] The water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[4]
Table 1: Quantitative Data for Olefination Reactions
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Wittig | Methyltriphenylphosphonium bromide, n-BuLi | THF | 0 to RT | 12 | 75-85 | General Protocol |
| HWE | Triethyl phosphonoacetate, NaH | THF | 0 to RT | 16 | 80-95 | [5] |
Reductive amination is a powerful, one-pot method for forming C-N bonds by converting the C4-ketone into a secondary or tertiary amine.[6][7][8] The reaction involves the initial formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.[7][8] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its selectivity for imines over ketones and its tolerance to mildly acidic conditions.[9][10]
Table 2: Quantitative Data for Reductive Amination
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | RT | 16 | 85-95 | [11] |
| Aniline | NaBH(OAc)₃ | Dichloromethane | RT | 16 | 80-90 | [11] |
| Piperidine | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | 70-85 | General Protocol |
The Knoevenagel condensation involves the reaction of the C4-ketone with an active methylene compound, catalyzed by a weak base such as piperidine or an amine salt.[12][13] This reaction leads to the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product after dehydration.[12]
Table 3: Quantitative Data for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Reflux | 6 | 80-90 | [14] |
| Ethyl cyanoacetate | Ammonium acetate | Toluene | Reflux (Dean-Stark) | 8 | 75-85 | General Protocol |
Formation of Spirocycles
The 4-oxopiperidine core is an excellent starting material for the synthesis of spiropiperidines, which are important scaffolds in medicinal chemistry.[13][15] One common approach involves a multi-component reaction, such as a 1,3-dipolar cycloaddition of an azomethine ylide generated in situ from an amino acid and isatin with a derivative of the 4-oxopiperidine.[16]
Table 4: Quantitative Data for Spirocycle Formation
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine | Methanol | 60 | 2 | 85-95 | [16] |
Experimental Protocols
Protocol 1: Wittig Olefination of this compound
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep yellow/orange color.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methylene-piperidine-1-carboxamide.
Protocol 2: Reductive Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Add anhydrous DCM or DCE and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted-4-aminopiperidine-1-carboxamide.
Biological Context and Signaling Pathways
Derivatives of the this compound core have been investigated as modulators of various biological targets, including enzymes and G-protein coupled receptors (GPCRs). Understanding the signaling pathways associated with these targets is crucial for rational drug design.
Proteasome Inhibition
Certain piperidine carboxamide derivatives have been identified as inhibitors of the proteasome, a key cellular machine responsible for protein degradation.[17][18] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis, making it an important target in cancer therapy.[17][19]
Caption: Signaling pathway of proteasome inhibition by piperidine carboxamide derivatives.
Tubulin Polymerization Inhibition
The piperidine scaffold is also found in compounds that interfere with microtubule dynamics by inhibiting tubulin polymerization.[20] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[21][22] Disrupting their function can lead to mitotic arrest and cell death, a mechanism exploited by many anticancer drugs.[21]
Caption: Mechanism of tubulin polymerization inhibition.
Dopamine D4 Receptor Antagonism
Piperidine-containing molecules have been developed as potent and selective antagonists for the dopamine D4 receptor (D4R), a GPCR implicated in various neuropsychiatric disorders.[6][23] Antagonism of D4R can modulate downstream signaling pathways, offering a therapeutic strategy for conditions like psychosis and L-DOPA-induced dyskinesias in Parkinson's disease.[6][23]
Caption: Dopamine D4 receptor antagonist signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the functionalization of the this compound core and subsequent biological evaluation.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. bosterbio.com [bosterbio.com]
- 13. mdpi.com [mdpi.com]
- 14. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 17. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]
- 22. openaccesspub.org [openaccesspub.org]
- 23. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Oxopiperidine-1-carboxamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4-oxopiperidine-1-carboxamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reaction conditions and overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Question | Answer & Troubleshooting Steps |
| Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it? | A: Low yields can stem from several factors. Consider the following troubleshooting steps:• Incomplete Reaction: The reaction may not have gone to completion. Verify this by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.• Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly the 4-piperidone and the carbamoylating agent. 4-Piperidone hydrochloride monohydrate is a common starting material and should be dry. The quality of the base used is also critical.• Moisture Contamination: The presence of water can hydrolyze the activated carbamoylating agent or react with the isocyanate if used. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).• Suboptimal Temperature: The reaction temperature may not be optimal. If the reaction is too slow, a modest increase in temperature may be beneficial. Conversely, high temperatures can lead to decomposition of reactants or products.• Inefficient Work-up and Purification: Product may be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted during the work-up to maximize the recovery of the product in the organic phase. Review your chromatography or crystallization techniques for potential losses. |
| Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them? | A: The formation of side products is a common issue. Here are some likely impurities and mitigation strategies:• Dimerization of 4-Piperidone: Under basic conditions, 4-piperidone can undergo self-condensation reactions. To minimize this, add the base slowly to the reaction mixture and maintain a controlled temperature.• Formation of N,N'-carbonylbis(4-piperidone): If a phosgene-derived reagent is used, or if there are issues with the stoichiometry of the carbamoylating agent, a double addition to the carbonyl source can occur. Use a controlled stoichiometry of your carbamoylating agent.• Hydrolysis of the Product: During work-up, prolonged exposure to strongly acidic or basic conditions can lead to hydrolysis of the carboxamide group. Neutralize the reaction mixture promptly and proceed with the extraction. |
| Q3: The reaction seems to have stalled. What should I do? | A: A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue:• Confirm Reagent Activity: If possible, test the activity of your reagents on a known, reliable reaction.• Increase Reagent Equivalents: A slight excess of the carbamoylating agent or the base might be necessary to drive the reaction to completion.• Change of Solvent: The solvent may not be optimal for the reaction. Consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to improve solubility and reaction rates. |
| Q4: How can I effectively purify the final product? | A: Purification of this compound can typically be achieved by:• Column Chromatography: Silica gel column chromatography is a common and effective method. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.• Crystallization: If the product is a solid, crystallization from a suitable solvent system can yield highly pure material. Common solvent systems include ethyl acetate/hexanes or dichloromethane/ether. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and related derivatives. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | N-Carbethoxy-4-piperidone[1] | This compound (Projected) |
| Starting Material | 4-Piperidone Hydrochloride | 4-Piperidone Hydrochloride |
| Reagent | Ethyl Chloroformate | Potassium Cyanate in the presence of an acid |
| Base | Triethylamine | - |
| Solvent | Dichloromethane (DCM) | Water/Acetic Acid |
| Reaction Time | 2 hours | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature | 80-100 °C |
| Typical Yield | 98% | 60-80% |
| Purity (Post-Purification) | >95% (by NMR) | >95% (by NMR and LC-MS) |
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below.
Synthesis of this compound from 4-Piperidone Hydrochloride
This protocol is based on the general principle of reacting a secondary amine with a source of the carboxamide group, such as an isocyanate generated in situ from a cyanate salt.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Potassium cyanate (KOCN)
-
Acetic acid
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) in a mixture of water and acetic acid (e.g., a 1:1 ratio).
-
Addition of Cyanate: To the stirred solution, add potassium cyanate (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.
-
Characterization Data (Projected):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.85 (br s, 2H, NH₂), 3.80 (t, J = 6.0 Hz, 4H, CH₂NCH₂), 2.50 (t, J = 6.0 Hz, 4H, CH₂C(O)CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 207.5 (C=O, ketone), 158.0 (C=O, amide), 45.0 (CH₂NCH₂), 41.0 (CH₂C(O)CH₂).
-
Mass Spectrometry (ESI+): m/z 143.08 [M+H]⁺.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing the Synthesis and Purification of 4-Oxopiperidine-1-Carboxamide
Welcome to the technical support center for 4-oxopiperidine-1-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield synthetic route for this compound?
A common and effective strategy involves a two-step process starting from a commercially available, nitrogen-protected 4-piperidone derivative, such as tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1][2] The synthesis proceeds via:
-
Amidation: Reaction of a suitable 4-piperidone precursor with an ammonia source or a carboxamide-forming reagent. A direct approach involves reacting 4-piperidone hydrochloride with a reagent like potassium cyanate in water, followed by acid hydrolysis of the intermediate isocyanate.
-
Deprotection (if applicable): If starting with an N-protected piperidone, the protecting group (e.g., Boc) must be removed, typically under acidic conditions, before or after the amidation step.
The choice of route depends on the available starting materials and scale. For laboratory-scale synthesis, using N-Boc-4-piperidone offers good control and generally cleaner reactions.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A multi-technique approach is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis. A reverse-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol mobile phase is typically effective for separating the target compound from polar and non-polar impurities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities and byproducts. It provides both retention time and mass spectral data for structural elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the final product and identifying any structurally related impurities that may be difficult to resolve by chromatography.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the primary factors that influence reaction yield?
Several critical parameters must be controlled to maximize yield:
-
Stoichiometry: Precise control over the molar ratios of reactants is crucial. An excess of the amidating agent can lead to byproduct formation.
-
Reaction Temperature: Temperature affects reaction kinetics and the formation of side products. The optimal temperature should be determined experimentally, often starting at room temperature and adjusting as needed.[6]
-
Choice of Base and Solvent: If a base is required, its strength and stoichiometry can significantly impact the reaction outcome. The solvent should be chosen to ensure all reactants are sufficiently soluble and that it does not participate in side reactions.[6]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion without significant degradation or byproduct formation.
Troubleshooting Guide: Synthesis & Workup
This section addresses specific issues that may arise during the synthesis and initial product isolation.
Q4: My reaction is slow or appears incomplete after the recommended time. What should I investigate?
An incomplete reaction can be traced back to several factors. Here is a logical flow for troubleshooting:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Explanation:
-
Reagent Integrity: Starting materials, especially reactive ones, can degrade over time. Verify the purity of your 4-piperidone source and any amidating agents. Moisture can be particularly detrimental to many reactions.
-
Temperature: Many amidation reactions require moderate heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating it to 40-50°C while monitoring for byproduct formation.
-
Time: Some reactions are simply slow. Continue to monitor the reaction for several more hours or even overnight. If the reaction stalls, another factor is likely at play.
Q5: I'm observing a major byproduct in my crude material. What could it be?
Byproduct formation is a common cause of low yield and purity. Potential side reactions include:
-
Dimerization/Oligomerization: Piperidone derivatives can undergo self-condensation reactions, especially under harsh basic or acidic conditions.
-
Reaction with Solvent: If a reactive solvent (e.g., an alcohol) is used, it may compete with the desired reaction.
-
Over-reaction: If the amidating agent is highly reactive or used in large excess, it could potentially react further with the product.
To mitigate this, ensure precise stoichiometric control, use the mildest possible reaction conditions, and select an inert solvent (e.g., THF, Dichloromethane, Acetonitrile).[7]
Troubleshooting Guide: Purification
This section focuses on challenges encountered during the purification of crude this compound.
Q6: My product is an oil and will not crystallize. How can I induce crystallization?
Oiling out is a common problem, often due to residual solvent or persistent impurities that inhibit lattice formation.
Recommended Actions:
-
Solvent Purity: Ensure the crude product is free from residual reaction solvent by drying it thoroughly under high vacuum.
-
Solvent Screening: The key to successful recrystallization is finding a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.[8] A good starting point is to test small aliquots in various solvents.
-
Induce Crystallization: If a suitable solvent is found but crystals don't form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.[9]
-
Consider Chromatography First: If recrystallization proves difficult, purifying the material first by column chromatography to remove the impurities inhibiting crystallization is often the most effective path.[10]
| Solvent System | Suitability for this compound (Predicted) |
| Isopropanol/Water | Good potential. The compound should be soluble in hot alcohol and precipitate upon adding water. |
| Ethyl Acetate/Hexanes | A classic choice. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy. |
| Acetone | May be too strong a solvent, but worth testing for slow evaporation techniques. |
| Dichloromethane/Hexanes | Good for precipitating the product if it is highly soluble in dichloromethane. |
Q7: I am unable to separate my target compound from a persistent impurity using column chromatography. What are my options?
Chromatographic challenges often require a systematic change in methodology.
Caption: Options for resolving poor chromatographic separation.
Detailed Explanation:
-
Mobile Phase Optimization: If you are using a standard eluent like ethyl acetate/hexanes, try switching to a system with different selectivity, such as dichloromethane/methanol. Running a gradient elution can often resolve closely eluting spots.
-
Stationary Phase Variation: Silica gel is the default, but it may not be optimal. If silica (a polar, acidic support) fails, consider using neutral alumina or switching to a reverse-phase (e.g., C18) stationary phase, which separates compounds based on hydrophobicity.[11]
-
Preparative HPLC: For high-value material or very difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography, albeit at a lower scale.[11]
Protocols & Methodologies
Protocol 1: Synthesis of this compound
This is a representative procedure and may require optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1 equivalent).
-
Dissolution: Add deionized water and methanol (e.g., a 1:1 mixture) and stir until all solids dissolve.[12]
-
Reaction: In a separate flask, dissolve potassium cyanide (2.1 eq.) in deionized water. Caution: Potassium cyanide is extremely toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment. Add this solution dropwise to the 4-piperidone solution.[12] Then, add ammonium carbonate (2.15 eq.) to the mixture.
-
Incubation: Seal the flask and stir the reaction mixture at room temperature for 48 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture by rotary evaporation. Cool the resulting solution in an ice bath to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash with cold deionized water. Dry the solid under high vacuum to yield crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system based on prior small-scale screening (see Table 1). An ethyl acetate/hexane system is a good starting point.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or freezer.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexane to remove residual soluble impurities.[8]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
Protocol 3: Purity Analysis by HPLC
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm (as the amide chromophore has low UV absorbance) or ELSD/CAD/MS |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.[13] |
References
- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. youtube.com [youtube.com]
- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polypeptide.com [polypeptide.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
Technical Support Center: Scale-Up of 4-Oxopiperidine-1-carboxamide Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 4-oxopiperidine-1-carboxamide synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common problems encountered during the scale-up of this compound production.
Issue: Low Yield of this compound
Q1: My yield of this compound is significantly lower upon scaling up from the lab to a pilot plant. What are the potential causes and how can I troubleshoot this?
A1: Low yields during scale-up are a frequent challenge and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
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Heat Transfer Limitations: The amidation reaction is often exothermic. In larger reactors, inefficient heat dissipation can lead to localized overheating, which in turn can cause degradation of reactants and products or promote side reactions.
-
Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature closely and consider a slower, controlled addition of reagents to manage the exotherm. Pre-cooling reagents before addition can also be beneficial.
-
-
Mixing Inefficiency: Inadequate mixing in large-scale reactors can lead to localized concentration gradients. This can result in incomplete reactions and the formation of by-products.
-
Solution: Verify that the stirrer design (e.g., anchor, turbine) and agitation speed are appropriate for the reactor volume and the viscosity of the reaction mixture. The installation of baffles can improve mixing efficiency.
-
-
Impurity Profile: The purity of starting materials, such as 4-piperidone and the aminating agent, can have a more pronounced impact on a larger scale.
-
Solution: Ensure the quality and purity of your starting materials. Trace impurities that are negligible on a lab scale can act as catalysts for side reactions on a larger scale.
-
-
Side Reactions: The formation of by-products is a common cause of low yields.
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Solution: Refer to the troubleshooting guide below on "Formation of Impurities and By-products."
-
Issue: Formation of Impurities and By-products
Q2: I am observing significant impurity peaks in the HPLC analysis of my crude this compound. What are the likely side reactions, and how can they be minimized?
A2: The formation of impurities is a critical challenge in the synthesis of this compound. Common by-products can include:
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Double-addition products: Where a second molecule of 4-piperidone reacts with the product.
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Products from self-condensation of 4-piperidone: Especially under basic conditions.
-
Unreacted starting materials: Due to incomplete reaction.
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of the aminating agent might be necessary to drive the reaction to completion, but a large excess can lead to purification challenges.
-
Temperature Control: As mentioned, elevated temperatures can promote side reactions. Maintain a consistent and optimized reaction temperature.
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Reaction Time: Monitor the reaction progress by HPLC or TLC to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent the formation of degradation products.
Issue: Challenges in Product Isolation and Purification
Q3: I am facing difficulties with the crystallization of this compound, leading to a product with low purity. What can I do?
A3: Crystallization issues are common when scaling up. Here are some troubleshooting tips:
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Solvent Selection: The choice of solvent for crystallization is critical. A solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal. Consider using a mixture of solvents to fine-tune the solubility.
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Cooling Rate: A slow and controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Seeding: Introducing a small amount of pure product (seed crystals) to the supersaturated solution can induce crystallization and lead to a more uniform particle size distribution.
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Impurity Effects: Some impurities can inhibit crystallization or lead to the formation of oils. It may be necessary to perform a preliminary purification step, such as a charcoal treatment or a quick chromatographic plug, to remove these impurities before crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: A common and scalable approach is the reaction of 4-piperidone (often as its hydrochloride salt) with an appropriate aminating agent, such as chlorosulfonyl isocyanate followed by hydrolysis, or by reacting 4-piperidone with urea under elevated temperatures. The choice of route often depends on factors like cost of starting materials, safety, and ease of workup on a large scale.
Q2: How critical is moisture control during the synthesis?
A2: Moisture control is very important, especially if using moisture-sensitive reagents like isocyanates. The presence of water can lead to the hydrolysis of intermediates and the formation of unwanted by-products, such as ureas from the isocyanate, which will reduce the yield and complicate purification.
Q3: What are the key safety considerations when scaling up the production of this compound?
A3: Key safety considerations include:
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Thermal Hazards: The potential for a runaway reaction due to the exothermic nature of the amidation. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended.
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Handling of Reagents: Some reagents may be toxic or corrosive. Ensure proper personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area.
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Pressure Build-up: If the reaction is carried out in a closed system, there is a potential for pressure build-up, especially if gaseous by-products are formed. Ensure the reactor is equipped with appropriate pressure relief systems.
Data Presentation
The following tables provide illustrative data on how different process parameters can affect the yield and purity of this compound during scale-up. This data is representative and should be optimized for your specific process.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 80 | 12 | 75 | 95.2 |
| 100 | 8 | 85 | 97.5 |
| 120 | 6 | 82 | 94.1 (increased by-products) |
Table 2: Effect of Catalyst Loading on Reaction Conversion
| Catalyst | Loading (mol%) | Reaction Time (h) | Conversion (%) |
| Lewis Acid A | 1 | 10 | 85 |
| Lewis Acid A | 2 | 6 | 95 |
| Lewis Acid B | 1 | 8 | 92 |
Experimental Protocols
Protocol: Synthesis of this compound from 4-Piperidone Hydrochloride and Urea
This protocol provides a general procedure that can be adapted and optimized for larger scales.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Urea
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High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane)
-
Anti-solvent for crystallization (e.g., isopropanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 4-piperidone hydrochloride monohydrate (1 equivalent) and urea (1.5 - 2.0 equivalents).
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Solvent Addition: Add the high-boiling point solvent to the reactor. The amount of solvent should be sufficient to allow for good stirring of the slurry.
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Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction will generate ammonia, which should be safely vented.
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Monitoring: Monitor the progress of the reaction by HPLC or TLC until the 4-piperidone is consumed (typically 6-12 hours).
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Work-up:
-
Cool the reaction mixture to 80-90 °C.
-
Slowly add an anti-solvent to induce crystallization of the product.
-
Continue to cool the mixture to room temperature and then to 0-5 °C to maximize product precipitation.
-
-
Isolation: Filter the solid product and wash it with a small amount of cold anti-solvent.
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Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Visualizations
Below are diagrams created using the DOT language to illustrate key aspects of the this compound production process.
Caption: A typical experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 4-Oxopiperidine-1-carboxamide and Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-oxopiperidine-1-carboxamide and its key synthetic intermediates.
I. Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its precursors, offering potential causes and solutions.
Troubleshooting: Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out / No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent/anti-solvent system. Common solvent systems for piperidine derivatives include ethanol/water, ethyl acetate/hexanes, and isopropanol/water.[1] - Ensure the minimum amount of hot solvent is used to dissolve the compound.[2] |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] - Gently scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Presence of significant impurities inhibiting crystallization. | - Pre-purify the crude material using another technique, such as column chromatography or an acid-base extraction, to remove major impurities.[1] | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Minimize the amount of cold solvent used to wash the crystals during filtration. |
| Too much solvent was used for dissolution. | - If possible, carefully evaporate some of the solvent and attempt to recrystallize. | |
| Colored Impurities in Crystals | Colored byproducts from the synthesis are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of the desired product. |
Troubleshooting: Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | Incorrect solvent system (eluent) polarity. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Column overloading. | - Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight. | |
| Poorly packed column (channeling). | - Ensure the silica gel is packed uniformly without air bubbles or cracks. Packing the column as a slurry can help achieve a homogenous packing. | |
| Product Tailing on the Column | The compound is interacting too strongly with the acidic silica gel (common for basic compounds like piperidines). | - Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to reduce tailing.[1] |
| Product Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol may be necessary. |
| The compound has decomposed on the silica gel. | - Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common intermediates in the synthesis of this compound?
A1: Common intermediates include 4-piperidone (often as its hydrochloride monohydrate salt) and N-protected 4-piperidones, such as 1-Boc-4-piperidone. The synthesis route generally involves the protection of the piperidine nitrogen, followed by subsequent reactions to introduce the carboxamide group.
Q2: How can I remove unreacted starting materials from my crude this compound?
A2: Column chromatography is typically the most effective method for removing unreacted starting materials, which are likely to have different polarities than the final product. Developing an appropriate solvent system with TLC is crucial for achieving good separation.
Q3: My purified this compound is a yellow oil, but I expect a solid. What should I do?
A3: The presence of residual solvent or minor impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar anti-solvent dropwise to induce precipitation. If this fails, re-purification by column chromatography may be necessary. A yellow discoloration can also indicate the presence of oxidation products.[3]
Q4: Can I use an acid-base extraction to purify this compound?
A4: Since this compound is a neutral compound, a simple acid-base extraction is not a suitable purification method. However, this technique can be useful for purifying its precursor, 4-piperidone, by extracting it into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then liberating the free base by adding a strong base.
Q5: What TLC stain can I use to visualize this compound and its intermediates?
A5: Potassium permanganate stain is a good general stain for visualizing organic compounds. It will react with any oxidizable functional groups. For compounds with amine functionalities, a ninhydrin stain can be effective. If the compounds are UV active, they can be visualized under a UV lamp.
III. Data Presentation
Table 1: Purification Data for N-Boc-4-piperidone
| Purification Method | Typical Conditions | Reported Yield | Reported Purity | Reference |
| Recrystallization | Methyl tert-butyl ether | High | >98% | [4] |
| Column Chromatography | Eluent: Ethyl acetate/Hexanes | Variable | >99% | Inferred from general protocols |
| Acid-Base Extraction (of precursor) | Followed by Boc protection | Good overall yield | High | Inferred from synthesis routes |
IV. Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Piperidone Intermediates
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Solvent Selection: In a small test tube, dissolve a small amount of the crude material (10-20 mg) in a few drops of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Column Chromatography of Piperidone Derivatives
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for piperidone derivatives is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol may be used. Add ~0.5% triethylamine to the eluent if tailing is observed.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel.
-
Elution: Begin eluting with the least polar solvent mixture. Collect fractions and monitor their composition by TLC.
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Gradient Elution (Optional): If the compounds are not eluting, gradually increase the polarity of the solvent system.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
V. Visualizations
Diagram 1: General Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in a typical recrystallization procedure.
Diagram 2: Troubleshooting Logic for Poor Chromatographic Separation
Caption: A decision tree for troubleshooting common issues leading to poor separation in column chromatography.
References
Technical Support Center: 4-Oxopiperidine-1-carboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxopiperidine-1-carboxamide. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory synthesis methods for this compound start with 4-piperidone or its hydrochloride salt. The carboxamide group is typically introduced in a single step using one of two primary approaches:
-
Reaction with an Isocyanate: This method involves the reaction of 4-piperidone with an isocyanate reagent, such as chlorosulfonyl isocyanate (CSI) followed by hydrolysis, or with a combination of sodium cyanate and an acid (like trifluoroacetic acid) to generate isocyanic acid in situ.
-
Carbamoylation with a Carbamoylating Agent: This involves reacting 4-piperidone with a carbamoyl chloride or a similar reagent.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The two most significant side reactions that can impact the yield and purity of your product are:
-
Self-Aldol Condensation of 4-Piperidone: Under either basic or acidic conditions, 4-piperidone can undergo a self-condensation reaction to form an aldol adduct, which can then dehydrate to form a conjugated enone. This is a common pathway for ketones with α-hydrogens.[1][2][3]
-
Formation of Urea Byproducts: When using isocyanate-based methods, the isocyanate can react with any available water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea.
Q3: I am observing a significant amount of a higher molecular weight impurity. What is it likely to be and how can I prevent it?
A3: A higher molecular weight impurity is often the result of the self-aldol condensation of 4-piperidone. This reaction is catalyzed by both acids and bases. To minimize this side reaction, consider the following:
-
Control of pH: Maintain the reaction pH as close to neutral as possible, unless acidic or basic conditions are required for the main reaction. If so, use the mildest possible conditions and shortest reaction times.
-
Temperature Control: Lowering the reaction temperature can often slow down the rate of the aldol condensation more significantly than the desired carboxamide formation.
-
Order of Addition: Adding the 4-piperidone slowly to the reaction mixture containing the carbamoylating agent can help to keep the concentration of free 4-piperidone low, thus disfavoring the bimolecular self-condensation.
-
Use of a Protecting Group: While it adds extra steps, protecting the ketone functionality of 4-piperidone as a ketal before the carbamoylation step can completely prevent the aldol condensation. The protecting group can then be removed under acidic conditions.
Q4: My yield is low, and I suspect the formation of urea byproducts. How can I mitigate this?
A4: The formation of urea byproducts is a common issue when working with isocyanates. To reduce their formation:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Reagent Purity: Use high-purity starting materials. Any amine impurities in your 4-piperidone will readily react with the isocyanate.
-
Stoichiometry: Use a slight excess of 4-piperidone relative to the isocyanate to ensure the isocyanate is fully consumed by the desired reaction.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of side products. | - Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of starting materials and the formation of the product. - Check Reagent Quality: Ensure the purity and reactivity of your 4-piperidone and carbamoylating agent. - Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. |
| Presence of a Major Impurity with a Higher Molecular Weight | Self-aldol condensation of 4-piperidone. | - Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). - pH Control: If possible, buffer the reaction mixture to maintain a neutral pH. - Slow Addition: Add the 4-piperidone dropwise to the reaction mixture. |
| Difficult Purification (Multiple Spots on TLC) | Formation of multiple byproducts (e.g., aldol adducts, ureas). | - Improve Reaction Selectivity: Implement the strategies to minimize side reactions mentioned above. - Chromatography: Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities. A gradient elution may be necessary. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. The product is inherently an oil at room temperature. | - Purification: Purify the product thoroughly by column chromatography. - Crystallization: Attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the concentrated solution. If it remains an oil, verify its purity by NMR and/or mass spectrometry. |
Experimental Protocols
General Protocol for the Synthesis of this compound via an In Situ Generated Isocyanate:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-piperidone hydrochloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) dropwise to neutralize the hydrochloride and free the secondary amine.
-
Isocyanate Formation and Reaction: In a separate flask, prepare a solution of sodium cyanate (1.2 equivalents) in anhydrous solvent. Slowly add trifluoroacetic acid (1.1 equivalents) to this suspension at 0 °C to generate isocyanic acid. Transfer this mixture to the dropping funnel and add it dropwise to the 4-piperidone solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the potential impact of reaction conditions on the formation of the desired product and major side products. The quantitative data is illustrative and will vary depending on the specific experimental setup.
| Reaction Condition | This compound Yield | Aldol Condensation Product Yield | Urea Byproduct Yield | Notes |
| Low Temperature (0 °C) | Moderate to High | Low | Low | Favors the desired reaction over the higher activation energy aldol condensation. |
| Room Temperature | High | Moderate to High | Moderate | Increased reaction rate for all pathways. |
| High Temperature (Reflux) | Low to Moderate | High | High | Promotes side reactions and potential decomposition. |
| Anhydrous Conditions | High | - | Low | Minimizes the formation of urea byproducts from the reaction of isocyanate with water. |
| Presence of Water | Low | - | High | Water readily reacts with the isocyanate intermediate. |
| Slow Addition of 4-Piperidone | High | Low | - | Keeps the instantaneous concentration of 4-piperidone low, disfavoring self-condensation. |
| Use of a Strong Base | - | High | - | Strongly catalyzes the aldol condensation. |
| Use of a Strong Acid | - | High | - | Can catalyze both aldol condensation and other side reactions. |
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis.
References
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 4-oxopiperidine-1-carboxamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common methods for synthesizing this compound involve the reaction of a 4-piperidone derivative with a source of the carboxamide group. Key starting materials are often N-Boc-4-piperidone or 4-piperidone hydrochloride. The two primary approaches are:
-
Reaction with Isocyanates: This involves the direct reaction of a piperidine's secondary amine with an isocyanate. For the unsubstituted carboxamide, this would typically involve an in-situ generated isocyanic acid or a protected isocyanate equivalent.
-
Amide Coupling Reactions: A carboxylic acid and an amine are coupled using a coupling reagent. While less direct for the parent carboxamide, this is a common method for preparing N-substituted 4-oxopiperidine-1-carboxamides.
Q2: What are the critical parameters to control during the synthesis?
Successful synthesis relies on careful control of several parameters:
-
Reaction Temperature: Many of the reactions are sensitive to temperature. For instance, isocyanate reactions can be exothermic, and controlling the temperature is crucial to prevent side reactions.
-
pH Control: In reactions starting from piperidone salts, careful pH adjustment is necessary to liberate the free amine for reaction.
-
Purity of Reagents: The purity of starting materials, especially the piperidone and any coupling reagents or isocyanates, is critical to avoid side reactions and low yields.
-
Solvent Choice: Anhydrous solvents are often necessary, particularly when using water-sensitive reagents like isocyanates or certain coupling agents.
Q3: How should this compound and its intermediates be stored?
Generally, piperidine derivatives should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1] For intermediates like N-Boc-4-piperidone, it is recommended to store them in a cool place and keep the container tightly closed in a dry and ventilated environment.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
Low or No Product Yield
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very low conversion of starting materials. | Incomplete deprotection of piperidone salt: If starting from 4-piperidone hydrochloride, the free amine may not have been sufficiently generated. | Ensure the reaction mixture is brought to a neutral or slightly basic pH with a non-nucleophilic base (e.g., triethylamine, DIPEA) before adding the acylating agent. |
| Poor quality of reagents: Degradation of the isocyanate or coupling agent. | Use fresh or properly stored reagents. Isocyanates are sensitive to moisture. | |
| Low reaction temperature: The activation energy for the reaction may not be overcome. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Steric hindrance: Bulky substituents on the piperidine or the carboxamide precursor can slow down the reaction. | Increase the reaction time, use a more reactive coupling agent, or consider a less sterically hindered synthetic route. | |
| Product is formed but decomposes during workup or purification. | Hydrolysis of the carboxamide: The carboxamide bond might be unstable under harsh acidic or basic conditions during workup. | Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
| Instability of the 4-oxopiperidine ring: The ketone functionality can be sensitive to certain reagents. | Avoid harsh reducing or oxidizing conditions if not intended. |
Formation of Side Products
| Symptom | Potential Cause | Suggested Solution |
| Multiple spots on TLC or peaks in LC-MS. | Formation of a biuret: The newly formed carboxamide can react with another molecule of isocyanate.[3] | Use a controlled stoichiometry of the isocyanate (e.g., slow addition of a slight excess). Keep the reaction temperature low to minimize this side reaction. |
| Self-condensation of 4-piperidone: Under certain basic or acidic conditions, 4-piperidone can undergo self-aldol condensation reactions.[4] | Control the pH of the reaction mixture carefully. Add the base slowly and maintain a moderate temperature. | |
| Racemization: If using a chiral piperidine derivative, loss of stereochemical integrity can occur. | Employ racemization-suppressing coupling reagents and additives. | |
| Reaction at the ketone: The carbonyl group can undergo unwanted reactions. | Protect the ketone group as a ketal before the carboxamide formation if it interferes with the desired reaction. The ketal can be removed later under acidic conditions. |
Purification Challenges
| Symptom | Potential Cause | Suggested Solution |
| Difficulty in separating the product from starting materials or byproducts by column chromatography. | Similar polarities of the components. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase. |
| Product is an oil and does not crystallize. | Attempt purification by column chromatography. If a solid is desired, try co-evaporation with a non-polar solvent or trituration. | |
| Difficulty in inducing crystallization. | Presence of impurities. | Ensure the product is of high purity (>95%) before attempting crystallization. Use techniques like slow evaporation, slow cooling, or vapor diffusion with different solvent systems.[5][6] |
| Product is highly soluble in the chosen solvent. | Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(phenylamino)piperidine-1-carboxylate (A key intermediate for substituted carboxamides)
This protocol describes the reductive amination of N-Boc-4-piperidinone with aniline, which is a common precursor for more complex N-substituted piperidine carboxamides.[7]
-
Dissolve N-Boc-4-piperidinone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acylation of a Piperidine Intermediate
This protocol describes the acylation of a 4-aminopiperidine derivative, a key step in forming the carboxamide bond.[7]
-
Dissolve the 4-aminopiperidine derivative (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add the acylating agent (e.g., propionyl chloride) (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with water and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 3. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Stability and Degradation Studies of 4-Oxopiperidine-1-Carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-oxopiperidine-1-carboxamide. The information is designed to address specific issues that may be encountered during stability and degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over a short period. What could be the cause?
A1: Inconsistent analytical results, particularly a decreasing peak area in chromatography, may suggest that this compound is degrading under your experimental or storage conditions. The molecule contains a tertiary amine within the piperidine ring and an amide group, which can be susceptible to certain degradation pathways. It is crucial to establish the stability of the molecule under your specific conditions. Forced degradation studies are an essential tool for understanding a compound's stability and potential degradation pathways.[1][2][3]
Q2: What are the most probable degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its functional groups. The likely pathways include:
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Hydrolysis: The amide group can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the opening of the carboxamide to form 4-oxopiperidine and isocyanic acid or its derivatives.
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Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[4] This can be initiated by atmospheric oxygen over time or by oxidizing agents.
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Ring Opening: In more aggressive conditions, the piperidine ring itself could undergo cleavage.[5][6]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7] It should be kept away from strong oxidizing agents and strong bases.[7]
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered during the stability and degradation studies of this compound.
Issue 1: Appearance of Unknown Peaks in Chromatogram During Stability Studies
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Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
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Characterize the Stress Condition: Identify the specific condition (e.g., pH, temperature, light exposure) that is leading to the appearance of new peaks.
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Perform Forced Degradation Studies: Systematically subject the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the degradation products.[1][8]
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Use Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer to get mass information on the unknown peaks, which can help in their identification.[9][10]
-
Reference Literature: Review literature on the degradation of similar piperidine-containing compounds for insights into potential degradants.[5][6]
-
Issue 2: Poor Mass Balance in Forced Degradation Studies
-
Possible Cause:
-
Formation of non-UV active degradation products.
-
Formation of volatile or insoluble degradation products.
-
Incomplete separation of degradation products from the parent peak.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector to detect compounds with no chromophore.
-
Check for Precipitation: Visually inspect your samples for any precipitate. If present, try to dissolve it in a different solvent and analyze it separately.
-
Optimize Chromatographic Method: Ensure your HPLC/UPLC method has sufficient resolution to separate all degradation products from the main compound. This is a key aspect of a stability-indicating method.[1]
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of your stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Experimental Protocols
The following are detailed methodologies for key experiments in the stability and degradation studies of this compound.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[2][3]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC or UPLC system with UV/PDA and/or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[4]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze all samples, including a control sample (unstressed), by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from all its potential degradation products.[1]
Example Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (to be determined by UV scan) and/or MS detection.
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables present example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Assay of this compound (%) | Number of Degradation Products | Major Degradant RRT | Mass Balance (%) |
| Control | 99.8 | 0 | - | 100.0 |
| 0.1 M HCl (24h, RT) | 85.2 | 2 | 0.78 | 99.5 |
| 0.1 M NaOH (24h, RT) | 78.9 | 3 | 0.65, 0.85 | 98.7 |
| 3% H₂O₂ (8h, RT) | 92.1 | 1 | 1.15 | 100.2 |
| Thermal (60°C, 48h) | 98.5 | 1 | 0.92 | 99.8 |
| Photolytic (ICH Q1B) | 99.1 | 0 | - | 100.1 |
Table 2: Chromatographic Data for Major Degradation Products
| Stress Condition | RRT of Degradant | % Area of Degradant | Proposed Structure (Hypothetical) |
| 0.1 M HCl | 0.78 | 14.1 | Amide hydrolysis product |
| 0.1 M NaOH | 0.65 | 10.5 | Amide hydrolysis product |
| 0.1 M NaOH | 0.85 | 8.3 | Ring-opened product |
| 3% H₂O₂ | 1.15 | 7.2 | N-oxide |
| Thermal | 0.92 | 1.2 | Dimer |
Visualizations
The following diagrams illustrate key workflows and potential degradation pathways.
References
- 1. longdom.org [longdom.org]
- 2. biomedres.us [biomedres.us]
- 3. pharmatutor.org [pharmatutor.org]
- 4. benchchem.com [benchchem.com]
- 5. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-oxopiperidine-1-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 4-oxopiperidine-1-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
A1: this compound is a chemical compound with the molecular formula C₆H₁₀N₂O₂.[1] It belongs to the piperidone class of compounds, which are important scaffolds in medicinal chemistry. Piperidone derivatives are key intermediates in the synthesis of various therapeutic agents, including analgesics.[2][3]
Q2: What are the primary synthetic strategies for preparing this compound?
A2: The most direct strategies start from 4-piperidone or its hydrochloride salt. The core transformation is the introduction of a carboxamide group (-CONH₂) onto the piperidine nitrogen. This is typically achieved through carbamoylation using reagents like isocyanates or by a multi-step process involving an activated carbonyl intermediate.
Q3: Are there significant safety or regulatory concerns with the starting materials?
A3: Yes. 4-Piperidone and its derivatives, such as 1-boc-4-piperidone, are recognized as precursors in the illicit manufacture of fentanyl and its analogues.[4][5] Consequently, these chemicals are regulated as List I chemicals in the United States and are under international control.[4][5] All researchers must be aware of and comply with their institution's and country's legal and regulatory requirements for purchasing, handling, and storing these substances.
Q4: Which synthetic route generally offers the best balance of yield, cost, and simplicity?
A4: For laboratory-scale synthesis, the reaction of 4-piperidone with an in-situ generated isocyanic acid (from a cyanate salt) or with a stable isocyanate reagent often provides a direct and efficient route. The choice depends on reagent availability, cost, and the scale of the reaction. The direct use of 4-piperidone hydrochloride is common as it is more stable than the free base.
Alternative Synthetic Routes
Two primary alternative routes for the synthesis of this compound are outlined below.
Route 1: Carbamoylation using Isocyanic Acid
This route involves the reaction of 4-piperidone (often used as its more stable hydrochloride salt) with isocyanic acid (HNCO), which is typically generated in situ from a salt like potassium cyanate (KOCN) in the presence of an acid. The free piperidine nitrogen attacks the HNCO to form the desired carboxamide.
Route 2: Two-Step Carbamoylation via an Activated Intermediate
This alternative involves activating the 4-piperidone nitrogen with a reagent like triphosgene or a chloroformate, followed by reaction with ammonia. For example, reacting 4-piperidone with triphosgene would form a carbamoyl chloride intermediate, which is then displaced by ammonia to yield the final product. This route offers control but involves more steps and potentially hazardous reagents.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the described synthetic routes. Please note that yields are highly dependent on specific reaction conditions and purification methods.
| Parameter | Route 1: Isocyanic Acid | Route 2: Activated Intermediate |
| Starting Material | 4-Piperidone Hydrochloride | 4-Piperidone Hydrochloride |
| Key Reagents | Potassium Cyanate, Acid (e.g., HCl) | Triphosgene, Ammonia, Base |
| Solvent | Water/Organic Co-solvent | Aprotic Solvent (e.g., DCM, THF) |
| Typical Temp. | 0 °C to Room Temperature | -10 °C to Room Temperature |
| Reaction Time | 2 - 6 hours | 4 - 12 hours (two steps) |
| Reported Yield | Moderate to Good (50-75%) | Moderate to Good (45-70%) |
| Pros | One-pot reaction, readily available reagents. | Avoids direct handling of unstable isocyanates. |
| Cons | Potential for side reactions (e.g., isocyanurate formation). | Multi-step, uses hazardous reagents (phosgene equivalent). |
Visualization of Synthetic Pathways
Caption: Alternative synthetic routes to this compound.
Detailed Experimental Protocols
Protocol for Route 1: Carbamoylation using Isocyanic Acid
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Potassium cyanate (KOCN)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride (1 equivalent) in deionized water. Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve potassium cyanate (1.2 equivalents) in a minimal amount of deionized water.
-
Slowly add the potassium cyanate solution to the stirred 4-piperidone solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture carefully with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., silica gel with a mobile phase of DCM:Methanol).
Troubleshooting Guide
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.un.org [documents.un.org]
- 5. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
Technical Support Center: Resolving Solubility Issues of 4-Oxopiperidine-1-Carboxamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 4-oxopiperidine-1-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The solubility of this compound derivatives is influenced by a combination of factors inherent to their structure. The core structure, while containing polar functionalities like the ketone and carboxamide groups, can have a significant nonpolar surface area, especially with lipophilic substituents. The piperidine ring itself is a saturated heterocycle that can contribute to low aqueous solubility. Furthermore, strong intermolecular interactions in the solid state, such as hydrogen bonding and crystal lattice energy, can make it difficult for water molecules to solvate the individual molecules.
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The initial and most critical step is to assess and adjust the pH of your solvent. The piperidine nitrogen in the core structure is basic and can be protonated at acidic pH. This forms a more polar, charged species (a salt) that is often significantly more soluble in aqueous media. Conversely, if your derivative has acidic functional groups, adjusting the pH to a more basic range to deprotonate them can increase solubility. Creating a pH-solubility profile for your specific derivative is a fundamental step in understanding its behavior.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of DMSO. Here are several strategies to mitigate this:
-
Lower the final concentration: The simplest approach is to work with a more dilute final concentration of your compound if your assay sensitivity allows.
-
Optimize the DMSO concentration: Determine the highest final concentration of DMSO your assay can tolerate without affecting the biological system (typically between 0.1% and 1%).
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions, gradually decreasing the DMSO concentration.
-
Modify the mixing procedure: Add the aqueous buffer to your DMSO stock solution slowly while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.
-
Employ co-solvents: In addition to DMSO, consider using other water-miscible co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) in your formulation.
Q4: When should I consider more advanced solubilization techniques?
A4: If adjusting the pH and using co-solvents do not achieve the desired solubility for your experimental needs, or if you require a solid form with improved dissolution for in vivo studies, it is time to explore more advanced techniques. These include:
-
Salt formation: For ionizable compounds, forming a stable salt can dramatically increase aqueous solubility and dissolution rate.
-
Co-crystallization: This technique involves combining your active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.
-
Use of cyclodextrins: These cyclic oligosaccharides can encapsulate your poorly soluble compound, forming an inclusion complex with a hydrophilic exterior that enhances its apparent solubility in water.[1][2]
-
Solid dispersions: Dispersing your compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.
-
Particle size reduction: Decreasing the particle size of your solid compound through techniques like micronization or nanomilling increases the surface area available for dissolution.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound derivatives.
Initial Screening and Assessment
Before attempting advanced solubilization methods, it is crucial to characterize the solubility of your compound.
Problem: My compound appears insoluble in my desired aqueous buffer.
Workflow for Initial Solubility Assessment:
Caption: Initial workflow for assessing compound solubility.
Step-by-Step Troubleshooting Strategies
If initial assessment reveals inadequate solubility, follow these steps sequentially.
Logical Flow for Troubleshooting Solubility:
Caption: Decision tree for solubility enhancement strategies.
Quantitative Data on Solubility Enhancement Strategies
The following tables provide a summary of potential improvements in solubility that can be expected from various techniques. The exact values will be highly dependent on the specific this compound derivative.
Table 1: Effect of pH on the Solubility of a Hypothetical Basic this compound Derivative
| Solvent System | pH | Approximate Solubility (µg/mL) |
| Deionized Water | ~7.0 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 50 - 200 |
| 0.1 M Citrate Buffer | 3.0 | 100 - 500 |
Table 2: Typical Co-solvent Concentrations and Expected Solubility Enhancement
| Co-solvent | Typical Final Concentration in Assay | Potential Fold Increase in Solubility | Notes |
| DMSO | 0.1 - 1% | 10 - 100x | Check for interference with the biological assay. |
| Ethanol | 1 - 5% | 5 - 50x | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 5 - 20% | 20 - 200x | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 5 - 20% | 15 - 150x | Similar to PEG 400. |
Table 3: Comparison of Advanced Solubilization Techniques
| Technique | Typical Formulation Approach | Potential Fold Increase in Solubility | Key Considerations |
| Salt Formation | Crystalline salt of the API | 100 - 1000x | Requires an ionizable group on the molecule. |
| Co-crystallization | Crystalline complex with a co-former | 10 - 500x | Screening for a suitable co-former is necessary. |
| Cyclodextrins | Inclusion complex with a cyclodextrin | 10 - 1000x | Stoichiometry of the complex needs to be determined.[1][2] |
| Solid Dispersions | Amorphous dispersion in a polymer | 50 - 5000x | Physical stability of the amorphous form can be a concern. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Workflow for Shake-Flask Solubility Determination:
Caption: Shake-flask method for solubility measurement.
Detailed Steps:
-
Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer). "Excess" means that undissolved solid should be visible.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant.
-
Filtration: Filter the sample through a chemically inert syringe filter (e.g., PVDF or PTFE) with a pore size of 0.22 µm to remove any remaining solid particles.
-
Analysis: Analyze the concentration of the compound in the clear filtrate using a validated analytical method such as HPLC, LC-MS, or UV-Vis spectroscopy.
-
Reporting: Express the solubility in appropriate units, such as mg/mL or moles/liter, at the specified temperature and pH.
Protocol 2: Preparation of a Co-crystal Formulation by Slurry Crystallization
This protocol provides a general method for screening for co-crystal formation.
Steps for Co-crystal Screening:
-
Solvent Selection: Choose a solvent in which both the this compound derivative and the co-former have limited solubility.
-
Slurrying: In a small vial, combine the derivative and a stoichiometric amount (e.g., 1:1 molar ratio) of a selected co-former. Add a small amount of the chosen solvent to create a slurry.
-
Equilibration: Agitate the slurry at a constant temperature for an extended period (e.g., 24-72 hours).
-
Isolation: Filter the solid from the slurry and allow it to air dry.
-
Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to determine if a new crystalline phase (a co-crystal) has formed.
-
Solubility Measurement: If a new co-crystal is identified, determine its thermodynamic solubility using the shake-flask method (Protocol 1).
References
Technical Support Center: Catalyst Selection and Optimization for 4-Oxopiperidine-1-carboxamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection, reaction optimization, and troubleshooting for reactions involving 4-oxopiperidine-1-carboxamide. The primary focus is on the transformation of the 4-oxo group via reductive amination and catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for converting the ketone in this compound to an amine?
A1: The most common and effective method is reductive amination. This one-pot reaction involves the formation of an intermediate imine or enamine by reacting the ketone with a primary or secondary amine, which is then reduced in situ to the desired amine product.
Q2: Which reducing agents are recommended for the reductive amination of this compound?
A2: Several reducing agents can be employed, with the choice depending on the amine's reactivity, substrate stability, and desired reaction conditions. The most common are:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice due to its mildness and high selectivity for reducing the intermediate iminium ion over the starting ketone.[1][2] It is particularly effective for a wide range of amines, including anilines and other weakly basic amines.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and can generate hydrogen cyanide under acidic conditions, requiring careful handling.[2] It is often used in solvents like methanol.
-
Catalytic Hydrogenation (H₂/Catalyst): A cost-effective and clean method, especially for larger-scale synthesis. Common catalysts include Palladium on Carbon (Pd/C) and Raney Nickel.[3]
Q3: How does the N-carboxamide group affect catalyst selection compared to an N-Boc or N-benzyl group?
A3: The N-carboxamide group is electron-withdrawing, which can decrease the nucleophilicity of the piperidine nitrogen. However, for reactions at the 4-oxo position, its primary influence is on the overall electronic nature and solubility of the substrate. While general principles from N-Boc and N-benzyl-4-piperidone chemistry are applicable, optimization is crucial. The electron-deficient nature might make imine formation slower, potentially requiring a catalyst like a mild acid.[1]
Q4: What is the best method to reduce the ketone in this compound to a hydroxyl group?
A4: For the reduction of the ketone to a 4-hydroxypiperidine-1-carboxamide, catalytic hydrogenation is a highly effective method. Common catalysts include Palladium on Carbon (Pd/C), Platinum oxide (PtO₂), and Raney Nickel under a hydrogen atmosphere.[3] Simple hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent are also very effective for this transformation.
Q5: Can I use the same catalyst for both reductive amination and simple ketone hydrogenation?
A5: Yes, catalytic hydrogenation with catalysts like Pd/C can be used for both reactions. For reductive amination, the amine is included in the reaction mixture with the ketone and catalyst under a hydrogen atmosphere.[4] For simple ketone reduction, only the ketone, catalyst, and hydrogen are required.
Data Presentation: Catalyst & Reagent Performance
Disclaimer: The following data is compiled from studies on analogous N-substituted-4-piperidones (e.g., N-Boc, N-benzyl). Direct application to this compound may require optimization.
Table 1: Comparison of Reducing Agents for Reductive Amination of 4-Piperidone Analogs
| Reducing Agent | Typical Solvent(s) | Temperature | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | DCE, DCM, THF | Room Temp | Mild, highly selective, broad substrate scope, low toxicity.[1] | Moisture sensitive, relatively expensive. |
| NaBH₃CN | Methanol, Ethanol | Room Temp | Selective for iminium ions, not water-sensitive.[2] | Highly toxic (cyanide source), requires pH control.[5] |
| H₂ / Pd/C | Methanol, Ethanol | Room Temp | Cost-effective, clean workup, scalable.[4] | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| H₂ / Raney Ni | Methanol, Ethanol | Room Temp | Cost-effective, highly active. | Pyrophoric, requires careful handling, can sometimes lead to over-reduction.[3] |
Table 2: Catalyst Performance in the Hydrogenation of Pyridine/Piperidone Analogs
| Catalyst | Substrate Type | Pressure | Temperature | Typical Yield | Selectivity Notes |
| 5-10% Pd/C | Pyridinium Salts, Piperidones | 5-50 atm | 25-50 °C | >90% | Excellent for reducing the C=O bond in piperidones and C=N bonds in pyridinium intermediates.[6] |
| Rh₂O₃ | Functionalized Pyridines | 5 bar | 40 °C | >95% | Effective for a broad range of functionalized pyridines under mild conditions.[7] |
| [Ir(COD)Cl]₂ / Ligand | Pyridinium Ylides | 550 psi | Room Temp | 80-95% | Used for asymmetric hydrogenation to yield chiral piperidines.[6] |
| Raney Nickel | Pyridines, Piperidones | 50-100 atm | 50-100 °C | >85% | Highly active but may require higher pressures and temperatures; can reduce other functional groups.[3] |
Troubleshooting Guides
Reductive Amination
Q: My reductive amination yield is low, and I recover mostly unreacted ketone. What should I do?
A: This issue typically points to inefficient formation of the iminium ion intermediate.
-
Problem: Incomplete imine/iminium ion formation.
-
Solutions:
-
Add a Catalytic Amount of Weak Acid: For less reactive ketones or amines, adding a catalyst like acetic acid (typically 5-10 mol%) can protonate the carbonyl oxygen, making it more electrophilic and accelerating imine formation.[1]
-
Use a Lewis Acid: For particularly challenging substrates, a Lewis acid such as Ti(OiPr)₄ can be used to activate the ketone.[5]
-
Remove Water: Imine formation is an equilibrium reaction that produces water. Using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the imine.
-
Increase Reaction Time/Temperature: Allow more time for the imine to form before or during the reduction. Gentle heating (e.g., to 40-50 °C) can also facilitate this, but must be done cautiously to avoid reagent decomposition.
-
Q: I am observing a significant amount of the 4-hydroxy byproduct instead of the desired amine. How can I prevent this?
A: This indicates that the reducing agent is reducing the starting ketone faster than the iminium ion.
-
Problem: Ketone reduction is competing with imine reduction.
-
Solutions:
-
Switch to a More Selective Reducing Agent: If you are using a less selective reagent like NaBH₄, switch to NaBH(OAc)₃.[1] NaBH(OAc)₃ is sterically hindered and less reactive, showing a strong preference for reducing the protonated iminium ion over the neutral ketone.
-
Two-Step Procedure: First, form the imine intermediate (and confirm its formation via TLC or NMR if possible), then add the reducing agent in a second step. This is particularly useful when using NaBH₄.[5]
-
Control pH: Maintain a slightly acidic pH (around 5-6). This promotes the formation of the iminium ion, which is more readily reduced than the ketone, without causing significant hydrolysis of the imine.
-
Catalytic Hydrogenation (Ketone Reduction)
Q: My catalytic hydrogenation reaction is very slow or has stalled. What are the possible causes?
A: Slow or incomplete hydrogenation can be due to catalyst deactivation or poor reaction setup.
-
Problem: Catalyst is inactive or poisoned.
-
Solutions:
-
Check Catalyst Quality: Use fresh, high-quality catalyst. Palladium on carbon can be pyrophoric and lose activity if handled improperly in the air.
-
Identify Catalyst Poisons: Sulfur-containing compounds, strong coordinating ligands, or certain functional groups can poison noble metal catalysts. Ensure your starting material and solvent are free from such impurities.
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning or low reactivity issues.
-
Improve H₂ Mass Transfer: Ensure vigorous stirring to keep the catalyst suspended and maximize its contact with the hydrogen gas and substrate. Increase hydrogen pressure if your equipment allows.
-
Q: My hydrogenation of a substituted pyridine precursor is not selective and reduces other functional groups. What can I do?
A: Achieving selectivity requires careful catalyst and condition selection.
-
Problem: Lack of chemoselectivity.
-
Solutions:
-
Choose a Milder Catalyst: Rhodium-based catalysts like Rh₂O₃ can be more selective than highly active catalysts like Raney Nickel under mild conditions.[7]
-
Optimize Conditions: Lowering the hydrogen pressure and reaction temperature can often improve selectivity, favoring the reduction of the most reactive functional group (e.g., the pyridine ring) while preserving others.
-
Use Catalyst Additives/Poisons: In some cases, controlled poisoning of a catalyst can increase selectivity. For example, quinoline is used with Lindlar's catalyst (a poisoned Pd catalyst) to stop alkyne hydrogenation at the alkene stage. Similar principles can be applied.
-
Experimental Protocols
Caution: These are generalized protocols based on analogous N-substituted-4-piperidones. They should be adapted and optimized for this compound.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Solvent Addition: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Acid Catalyst (Optional): For weakly nucleophilic amines, add glacial acetic acid (0.05-0.1 eq). Stir the mixture for 20-30 minutes at room temperature to facilitate pre-formation of the iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of the Ketone
-
Reactor Preparation: Ensure a hydrogenation vessel is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound (1.0 eq) and a suitable solvent (e.g., Methanol or Ethanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10% Pd/C, 5-10% w/w).
-
Sealing and Purging: Seal the reactor and purge the system several times with an inert gas (e.g., Nitrogen) before carefully introducing hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen (typically 1-10 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Keep it wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxypiperidine-1-carboxamide. Purify further by recrystallization or chromatography if necessary.
Visualizations
Caption: General workflow for a one-pot reductive amination reaction.
Caption: Troubleshooting decision tree for low-yield reductive amination.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 4-Oxopiperidine-1-carboxamide and Other Key Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. This guide provides an objective comparison of the 4-oxopiperidine-1-carboxamide scaffold against other widely used heterocyclic structures in medicinal chemistry: piperazine, morpholine, and pyrrolidine. The analysis is supported by a compilation of experimental data on their physicochemical properties, metabolic stability, and biological activities, alongside detailed experimental protocols for key assays.
The this compound moiety has emerged as a valuable scaffold in modern drug discovery, offering a unique combination of structural rigidity, synthetic tractability, and a diverse array of potential biological activities. Its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] This guide aims to provide a comprehensive comparative analysis to aid researchers in making informed decisions when selecting a scaffold for their drug design and development programs.
Comparative Overview of Scaffolds
The choice of a scaffold impacts several key drug-like properties. The this compound scaffold offers a rigid framework that can help in optimizing ligand-receptor interactions. In contrast, scaffolds like piperazine and morpholine offer different conformational flexibility and physicochemical properties that can be advantageous in specific contexts.[4][5] Pyrrolidine, a five-membered ring, provides a different three-dimensional space exploration compared to the six-membered rings.[6][7]
| Feature | This compound | Piperazine | Morpholine | Pyrrolidine |
| Structure | Rigid bicyclic-like structure | Flexible chair/boat conformations | Flexible chair conformation | Envelope/twist conformations |
| Key Physicochemical Properties | Can be modulated by substitution | Generally basic, enhances aqueous solubility[8] | Weakly basic, improves solubility and metabolic stability[9] | Can enhance aqueous solubility, potential for chirality |
| Common Biological Activities | Anticancer, Antimalarial, Antifungal[1][2][10] | Antipsychotic, Antihistamine, Anticancer[8][11] | CNS activity, Anticancer[9][12] | Diverse activities including anticancer, antiviral, anti-inflammatory[13] |
| Synthetic Accessibility | Readily synthesized from 4-oxopiperidine | Commercially available and synthetically versatile | Readily accessible synthetic building block[5] | Versatile synthesis routes available[2] |
| Potential Liabilities | Potential for ketone reduction in vivo | Potential for metabolism at the second nitrogen | Generally metabolically stable | Potential for bioactivation to iminium ions |
Physicochemical and ADME Properties: A Tabulated Comparison
The following tables summarize key quantitative data for representative compounds containing each scaffold. It is important to note that these values are compiled from different studies and are presented for illustrative comparison. Direct head-to-head experimental data is limited in the current literature.
Table 1: Physicochemical Properties
| Scaffold | Compound Example | Molecular Weight ( g/mol ) | LogP | pKa | Reference |
| This compound | This compound | 142.16 | - | - | [14] |
| Piperazine | Aripiprazole | 448.39 | 4.98 | 7.6 | [7] |
| Morpholine | Gefitinib | 446.90 | 3.2 | 5.4, 7.2 | [9] |
| Pyrrolidine | Proline | 115.13 | -2.76 | 1.99, 10.6 |
Table 2: In Vitro ADME Properties
| Scaffold | Compound Example | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Reference |
| 4-Aminopiperidine (related scaffold) | Analog 56 | - | >30 (rat liver microsomes) | [3] |
| Piperazine | - | Generally moderate to high | Variable, dependent on substitution | [7] |
| Morpholine | - | Generally favorable for CNS penetration | Often improves metabolic stability | [12] |
| Pyrrolidine | - | Variable | Can be susceptible to metabolism |
Experimental Protocols
To ensure the reproducibility and accurate evaluation of these scaffolds, standardized experimental protocols are crucial.
Synthesis of this compound
A general synthetic route to this compound derivatives is outlined below.
Caption: General synthetic scheme for this compound.
Protocol:
-
Step 1: Synthesis of 4-Oxopiperidine-1-carbohydrazide. Ethyl 4-oxopiperidine-1-carboxylate is refluxed with hydrazine hydrate in an appropriate solvent like ethanol to yield 4-oxopiperidine-1-carbohydrazide.[15]
-
Step 2: Oxidation to this compound. The resulting carbohydrazide is then oxidized using a suitable oxidizing agent, such as ammonium cerium(IV) nitrate, to afford the final this compound.
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[6]
Caption: Workflow for the Caco-2 permeability assay.
Protocol:
-
Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.[6]
-
Assay Procedure: The test compound is added to the apical (A) or basolateral (B) side of the monolayer, and the amount of compound that transports to the opposite side is measured over time.[16]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[6]
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[4]
Caption: Workflow for the microsomal stability assay.
Protocol:
-
Incubation: The test compound is incubated with liver microsomes and a cofactor (NADPH) at 37°C.[17]
-
Sampling: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[18]
Determination of LogP and pKa
These fundamental physicochemical properties are critical for predicting a drug's behavior.
Caption: Experimental workflows for LogP and pKa determination.
LogP (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The concentration of the compound in each phase is measured, typically by HPLC.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]
pKa (UV-Metric Method):
-
The UV-Vis spectrum of the compound is recorded in a series of buffers with different pH values.
-
The changes in absorbance at a specific wavelength are plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[19]
Conclusion
The this compound scaffold presents a compelling option for drug discovery, offering a balance of structural rigidity and synthetic accessibility that can be leveraged to develop potent and selective modulators of various biological targets. While direct comparative data with other common scaffolds like piperazine, morpholine, and pyrrolidine is not extensively available, this guide provides a framework for researchers to evaluate the relative merits of each scaffold based on compiled data and established experimental protocols. The optimal choice of a scaffold will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy. This guide serves as a valuable resource to inform these critical decisions in the early stages of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-oxopiperidine-1-carboxamide analogs
A comparative guide to the structure-activity relationship (SAR) of 4-oxopiperidine-1-carboxamide analogs and related piperidine carboxamides is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data on how structural modifications to the piperidine carboxamide scaffold influence biological activity against various therapeutic targets, including tubulin, DNA gyrase, and protein kinase B (Akt).
While comprehensive SAR studies specifically on this compound analogs are limited in publicly available literature, this guide draws comparisons from closely related structures, primarily 4-substituted piperidine-1-carboxamides and piperidine-4-carboxamides, to provide valuable insights for the rational design of novel therapeutic agents.
Comparative Structure-Activity Relationship Analysis
The following sections and data tables summarize the SAR for different classes of piperidine carboxamide analogs, highlighting key structural features that govern their potency and selectivity.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides as Tubulin Inhibitors
A study by Krasavin et al. identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a novel class of tubulin inhibitors with potent antiproliferative activity against the DU-145 prostate cancer cell line.[1][2] The SAR investigation focused on two key regions: the substituent on the 1,2,4-oxadiazole ring (R¹) and the substituent on the 1-carboxamide nitrogen (R²).
Key Findings:
-
Carboxamide Moiety: The 1-carboxamide fragment was found to be essential for the antiproliferative activity.[3]
-
R¹ Substituent (on Oxadiazole): Aromatic substituents were explored. A p-fluorophenyl group (compound 8g ) and a 3,4,5-trimethoxyphenyl group (compound 8o ) at the R¹ position resulted in submicromolar activity.[2]
-
R² Substituent (on Carboxamide): N-benzyl substitution was generally favorable. A 2,3-difluorobenzyl group (compound 11b ) and a 2,5-difluorobenzyl group (compound 11d ) at the R² position also conferred potent activity.[2]
-
Optimized Analog: By combining the optimized fragments, compound 12a (with R¹ = 3,4,5-trimethoxyphenyl and R² = 2,5-difluorobenzyl) was identified as the most potent analog, with a GI₅₀ of 120 nM.[2]
Table 1: SAR of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide Analogs as Antiproliferative Agents [2]
| Compound ID | R¹ Substituent (on Oxadiazole) | R² Substituent (on Carboxamide) | Antiproliferative Activity (GI₅₀, µM) vs. DU-145 cells |
| 8g | 4-Fluorophenyl | 4-Fluorophenyl | 0.61 |
| 8o | 3,4,5-Trimethoxyphenyl | 4-Fluorophenyl | 0.89 |
| 11b | 4-Methoxyphenyl | 2,3-Difluorobenzyl | 0.81 |
| 11d | 4-Methoxyphenyl | 2,5-Difluorobenzyl | 0.73 |
| 12a | 3,4,5-Trimethoxyphenyl | 2,5-Difluorobenzyl | 0.12 |
Piperidine-4-carboxamides as DNA Gyrase Inhibitors
A series of piperidine-4-carboxamides (P4Cs) have been identified as potent inhibitors of Mycobacterium abscessus (Mabs) DNA gyrase, a novel target for this class of compounds.[4][5] The lead compound, MMV688844 (referred to as 844 ), was optimized to improve its antibacterial efficacy.
Key Findings:
-
Core Structure: The piperidine-4-carboxamide core connected to a 6-methoxy-1,5-naphthyridin-4-amine at the piperidine nitrogen and a substituted phenyl group via an ethyl linker at the carboxamide nitrogen was the basis for this series.
-
Phenyl Substitution: Substitution on the phenyl ring significantly impacted activity. The parent compound 844 has a 4-chlorophenyl group. Replacing the chloro group with a trifluoromethyl group at the 4-position (compound 844-TFM ) resulted in a nearly 10-fold increase in activity against Mabs.[6]
-
Positional Isomers: Moving the trifluoromethyl group to the 3-position of the phenyl ring (compound 9f ) led to a reduction in potency compared to the lead compound 844 .[6]
Table 2: SAR of Piperidine-4-carboxamide Analogs as M. abscessus Inhibitors [6]
| Compound ID | Phenyl Ring Substituent | Antibacterial Activity (MIC, µM) vs. M. abscessus | DNA Gyrase Inhibition (IC₅₀, µM) |
| 844 | 4-Chloro | 12.5 | 10 |
| 844-TFM | 4-Trifluoromethyl | 1.5 | 1.5 |
| 9f | 3-Trifluoromethyl | 12.5 | n/d |
| n/d: not determined |
4-Amino-piperidine-4-carboxamides as Akt Inhibitors
Optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to the discovery of potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key node in cancer signaling pathways.[7][8]
Key Findings:
-
Linker Variation: The initial leads, which were 4-amino-4-benzylpiperidines, suffered from rapid metabolism. Introducing a carboxamide linker at the 4-position of the piperidine ring was a key modification to improve the pharmacokinetic profile.[7]
-
Carboxamide Substitution: Exploration of various substituents on the carboxamide nitrogen was crucial for potency and bioavailability. The discovery of AZD5363, a clinical candidate, highlights the success of this strategy, which incorporates a (1S)-1-(4-chlorophenyl)-3-hydroxypropyl group on the carboxamide.[8]
Table 3: Comparison of Akt Inhibitor Scaffolds [7]
| Compound Class | General Structure Feature | Key Advantage |
| 4-Amino-4-benzylpiperidines | Direct benzyl substitution at C4 | Potent cellular activity |
| 4-Amino-4-carboxamidopiperidines | Carboxamide linker at C4 | Improved metabolic stability and oral bioavailability |
Mechanisms of Action & Signaling Pathways
The biological activity of these analogs is dictated by their interaction with specific cellular targets. The following diagrams illustrate the mechanism of action for tubulin inhibitors and the signaling pathway modulated by Akt inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Oxopiperidine-1-Carboxamide Derivatives as Factor Xa Inhibitors
The 4-oxopiperidine-1-carboxamide scaffold is a key pharmacophore in the development of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The development of direct oral anticoagulants (DOACs) targeting FXa has revolutionized the prevention and treatment of thromboembolic disorders. This guide provides a comparative analysis of the efficacy of prominent this compound derivatives, with a focus on apixaban and its analogues, supported by experimental data and detailed methodologies.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of selected this compound and related piperidine carboxamide derivatives as Factor Xa inhibitors. The data highlights the structure-activity relationships (SAR) that have guided the optimization of this class of compounds.
| Compound | Structure | FXa Ki (nM) | PT IC50 (μM) | aPTT IC50 (μM) | Reference |
| Apixaban | 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | 0.08 | 3.6 | 3.8 | [1] |
| Razaxaban | A precursor to apixaban with a different scaffold | 0.1 | 1.9 | 1.8 | [1] |
| Compound 7m | N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide | 130 | Not Reported | Not Reported | [2] |
| Compound 7p | A congener of Compound 7m | 57 | Not Reported | Not Reported | [2] |
| Compound 4c | An oxopyridine derivative | 6.5 (IC50) | Not Reported | Not Reported | [3][4] |
Key Observations:
-
Apixaban demonstrates exceptional potency with a sub-nanomolar Ki value for Factor Xa inhibition.[1]
-
The cyclization of the carboxamido linker in the development from razaxaban to apixaban maintained high potency while improving the pharmacokinetic profile.[1]
-
Fluorinated benzyloxyphenyl piperidine-4-carboxamide derivatives, such as compounds 7m and 7p, also exhibit potent FXa inhibition, indicating that modifications on the phenyl ring can significantly influence activity.[2]
-
Oxopyridine derivatives like compound 4c show promise as FXa inhibitors with nanomolar inhibitory concentrations.[3][4]
Experimental Protocols
The evaluation of this compound derivatives as Factor Xa inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and overall pharmacological profile.
Factor Xa Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of a compound against human Factor Xa.
Methodology:
-
The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% BSA).
-
Human Factor Xa enzyme is pre-incubated with various concentrations of the test compound for a specified period (e.g., 10 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of a chromogenic substrate for Factor Xa (e.g., S-2222).
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The inhibitory constant (Ki) is calculated from the concentration-response curves using the Cheng-Prusoff equation.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
Objective: To assess the anticoagulant effect of a compound on the extrinsic (PT) and intrinsic (aPTT) pathways of the coagulation cascade in human plasma.
Methodology:
-
PT Assay:
-
Human plasma is incubated with various concentrations of the test compound.
-
Clotting is initiated by the addition of a thromboplastin reagent.
-
The time to clot formation is measured using a coagulometer.
-
The IC50 value (the concentration of the compound that doubles the clotting time) is determined.
-
-
aPTT Assay:
-
Human plasma is incubated with various concentrations of the test compound and a contact activator (e.g., silica).
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is measured.
-
The IC50 value is determined as the concentration that doubles the clotting time.
-
Visualizations
Signaling Pathway: The Blood Coagulation Cascade
The following diagram illustrates the blood coagulation cascade, highlighting the central role of Factor Xa and the point of inhibition by this compound derivatives.
Caption: The coagulation cascade and the inhibitory action of this compound derivatives on Factor Xa.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and evaluation of novel this compound derivatives as Factor Xa inhibitors.
Caption: A generalized experimental workflow for the development of Factor Xa inhibitors.
References
- 1. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro and In Vivo Studies of 4-Oxopiperidine-1-Carboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-oxopiperidine-1-carboxamide and its derivatives across various therapeutic areas. The information presented is collated from preclinical in vitro and in vivo studies, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Antiproliferative Activity: Tubulin Inhibitors
A notable class of this compound derivatives, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents. These compounds induce mitotic arrest and have shown significant antiproliferative activity against cancer cell lines.
Comparative In Vitro Activity
The following table summarizes the antiproliferative and tubulin inhibitory activities of selected 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.
| Compound ID | Structure | Antiproliferative Activity (GI50, DU-145 cells, μM)[1] | Tubulin Polymerization Inhibition (IC50, μM)[1] |
| 8d | 3-(4-fluorophenyl)-5-(1-( (4-methoxyphenyl)carbamoyl)piperidin-4-yl)-1,2,4-oxadiazole | 0.8 | 1.8 ± 0.1 |
| 8g | 3-(4-fluorophenyl)-5-(1-( (3,4-dimethoxyphenyl)carbamoyl)piperidin-4-yl)-1,2,4-oxadiazole | 0.3 | Not Reported |
| 11a | N-benzyl-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | 0.5 | 1.3 ± 0.1 |
| 11b | 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide | 0.4 | Not Reported |
| 11c | N-(3,4-dimethoxybenzyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | 1.2 | 1.9 ± 0.2 |
| 12a | N-(3,4-dimethoxybenzyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | 0.12 | Not Reported |
| Colchicine | Reference Compound | Not Reported | 1.6 ± 0.1 |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human prostate cancer cells (DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration is kept below 0.5%.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 value, the concentration required to inhibit cell growth by 50%, is calculated from the dose-response curves.
Tubulin Polymerization Assay
-
Reagents: Purified bovine brain tubulin, GTP, and a polymerization buffer (e.g., General Tubulin Buffer) are required.
-
Reaction Setup: The reaction is set up in a 96-well plate. The test compound (dissolved in DMSO) is added to the wells.
-
Tubulin Addition: A solution of tubulin and GTP in polymerization buffer is added to each well.
-
Monitoring Polymerization: The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. The increase in optical density at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits the rate of tubulin polymerization by 50%, is determined from the polymerization curves.
Signaling Pathway and Workflow
Caption: Workflow for the identification and characterization of antitubulin 4-oxopiperidine-1-carboxamides.
Antimalarial Activity: Proteasome Inhibitors
Piperidine carboxamides have been identified as potent and species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), a crucial target for antimalarial drug development.
Comparative In Vitro and In Vivo Activity
| Compound ID | In Vitro EC50 (PfDd2 strain, μM) | Pf20Sβ5 Inhibition (IC50, μM) | Human Proteasome (h20S c-c, i-c) Inhibition | In Vivo Efficacy (Humanized SCID mouse model) |
| SW042 | 0.14 - 0.19[2] | Reported as target[2] | Selective for Pf20Sβ5[2] | Efficacious[2] |
| SW584 | Potent analog of SW042[2] | Potent inhibitor[2] | Selective for Pf20Sβ5[2] | Orally efficacious at 50 mg/kg[2] |
Experimental Protocols
In Vitro Antimalarial Assay
-
Parasite Culture: P. falciparum strains (e.g., drug-resistant Dd2) are cultured in human erythrocytes in RPMI medium supplemented with human serum.
-
Compound Treatment: Compounds are serially diluted and added to the parasite cultures in 96-well plates.
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Inhibition Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
Data Analysis: EC50 values are calculated from dose-response curves.
In Vivo Efficacy in Humanized SCID Mouse Model [2][3][4]
-
Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used.
-
Infection: Mice are infected with P. falciparum.
-
Compound Administration: The test compound (e.g., SW584) is administered orally at a specified dose (e.g., 50 mg/kg) for a defined period (e.g., 4 days).
-
Monitoring: Parasitemia is monitored by microscopic examination of blood smears.
-
Endpoint: Efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.
Biological Pathway
Caption: The ubiquitin-proteasome pathway in P. falciparum and its inhibition by piperidine carboxamides.
Calpain Inhibition and Neuroprotection
Piperidine carboxamide derivatives, particularly keto amides, have been synthesized as potent inhibitors of calpain, a calcium-dependent cysteine protease. Overactivation of calpain is implicated in neurodegenerative diseases.
Comparative In Vitro Activity
| Compound ID | μ-Calpain Inhibition (Ki, nM)[5] | Cathepsin B Inhibition (Ki, nM)[5] | Selectivity (Cathepsin B / μ-Calpain)[5] |
| 11f | 30 | >10,000 | >333 |
| 11j | 9 | >1,000 | >111 |
Experimental Protocols
In Vitro Calpain Inhibition Assay
-
Enzyme and Substrate: Purified μ-calpain and a fluorogenic substrate are used.
-
Reaction: The enzyme, substrate, and test compound are incubated in a buffer containing calcium.
-
Fluorescence Measurement: The cleavage of the substrate by calpain results in an increase in fluorescence, which is measured over time using a fluorometer.
-
Data Analysis: The initial rates of reaction are determined, and the Ki values are calculated.
In Vivo NMDA-Induced Convulsions in Mice [5]
-
Animals: Male mice are used.
-
Compound Administration: The test compounds are administered to the mice.
-
Induction of Convulsions: N-methyl-D-aspartate (NMDA) is administered to induce convulsions.
-
Observation: The mice are observed for the onset and severity of convulsions.
-
Endpoint: The ability of the test compounds to inhibit or delay the onset of NMDA-induced convulsions is recorded.
Mechanism of Action
Caption: Role of calpain in excitotoxicity and its inhibition by keto amide piperidine carboxamides.
This guide provides a snapshot of the research on this compound compounds. The diverse biological activities highlight the versatility of this chemical scaffold in drug discovery. Further research is warranted to explore the full therapeutic potential of these compounds.
References
A Comparative Guide to the Synthesis of 4-Oxopiperidine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
4-Oxopiperidine-1-carboxamide is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The efficient and scalable synthesis of this scaffold is therefore of significant interest to the drug development community. This guide provides a comparative analysis of common synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
Two primary strategies for the synthesis of this compound are prevalent: a direct, one-step carbamoylation of 4-piperidone and a multi-step approach involving a protected intermediate. Each method offers distinct advantages and disadvantages in terms of yield, purity, reaction time, and scalability.
| Method | Starting Material | Key Reagents | Reaction Time | Yield | Purity | Scalability |
| Method 1: Direct Carbamoylation | 4-Piperidone Hydrochloride | Potassium Cyanate, Acid | 4-6 hours | Moderate | Good | Moderate |
| Method 2: N-Boc Protection/Deprotection | N-Boc-4-piperidone | Di-tert-butyl dicarbonate, Ammonia, TFA | 24-48 hours | High | Excellent | High |
Method 1: Direct Carbamoylation of 4-Piperidone
This method offers a more direct route to the target compound, starting from readily available 4-piperidone. The core of this synthesis is the in-situ generation of isocyanic acid from a cyanate salt, which then reacts with the secondary amine of 4-piperidone to form the desired carboxamide.
Experimental Protocol
-
Reaction Setup: A solution of 4-piperidone hydrochloride (1 equivalent) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Cyanate: Potassium cyanate (1.2 equivalents) is added to the solution at room temperature.
-
Acidification and Reflux: The reaction mixture is carefully acidified to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid). The mixture is then heated to reflux (approximately 100°C) and maintained at this temperature for 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to a pH of 7-8. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to afford the final product of good purity.
Method 2: Multi-step Synthesis via N-Boc Protection
This approach involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carboxamide functionality and subsequent deprotection. While this method is longer, it often results in higher yields and purity, making it suitable for larger-scale synthesis where product quality is paramount.
Experimental Protocol
Step 1: N-Boc Protection of 4-Piperidone
-
Reaction Setup: 4-Piperidone hydrochloride (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Basification: A base, typically a tertiary amine like triethylamine or an inorganic base like sodium bicarbonate, is added to neutralize the hydrochloride salt.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-piperidone, which is often used in the next step without further purification.
Step 2: Conversion to N-Boc-4-oxopiperidine-1-carboxamide
This step can be achieved through various methods, one common approach is the reaction with chlorosulfonyl isocyanate followed by hydrolysis.
-
Reaction with Chlorosulfonyl Isocyanate: N-Boc-4-piperidone (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF) and cooled to 0°C. Chlorosulfonyl isocyanate (1.1 equivalents) is added dropwise.
-
Hydrolysis: The reaction mixture is then carefully quenched with water and stirred until the intermediate is fully hydrolyzed to the carboxamide.
-
Work-up and Isolation: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude N-Boc-4-oxopiperidine-1-carboxamide.
Step 3: Deprotection of the N-Boc Group
-
Acidic Cleavage: The N-Boc protected carboxamide is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Reaction: The reaction is typically stirred at room temperature for 1-2 hours.
-
Work-up and Isolation: The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base, and the product is extracted, dried, and purified as described in Method 1 to yield the final this compound.
Unveiling the Target Landscape: A Comparative Cross-Reactivity Analysis of 4-Oxopiperidine-1-Carboxamide Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of 4-oxopiperidine-1-carboxamide-based molecules, with a focus on inhibitors of the protein kinase B (Akt) signaling pathway. The following sections present quantitative data, detailed experimental methodologies, and visualizations of key cellular processes to facilitate a comprehensive understanding of the selectivity of these compounds.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Understanding the cross-reactivity of these molecules is paramount in drug discovery, as off-target effects can lead to unforeseen toxicities or provide opportunities for polypharmacology. This guide focuses on a series of potent Akt inhibitors, a crucial node in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Comparative Analysis of Kinase Inhibition
The following tables summarize the inhibitory activity of key this compound-based compounds against their primary target, Akt (also known as Protein Kinase B or PKB), and a selection of off-target kinases. This data, derived from radiometric kinase assays, allows for a direct comparison of potency and selectivity.
One of the key challenges in targeting Akt is achieving selectivity over other closely related kinases in the AGC kinase family, such as PKA and ROCK.[1][2] The data presented here highlights the successful optimization of the this compound scaffold to achieve potent and selective inhibition of Akt. For instance, the clinical candidate AZD5363 (Capivasertib) demonstrates low nanomolar potency against all three Akt isoforms.[2][3]
Table 1: In Vitro Inhibitory Potency of this compound Based Akt Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Compound 21 | PKBβ (Akt2) | 16 | [4] |
| PKA | >10000 | [4] | |
| AZD5363 (Capivasertib) | Akt1 | 3 | [2][3] |
| Akt2 | 8 | [2][3] | |
| Akt3 | 8 | [2][3] | |
| P70S6K | Similar to Akt | [2][3] | |
| PKA | Similar to Akt | [2][3] | |
| ROCK1 | Lower activity | [2][3] | |
| ROCK2 | Lower activity | [2][3] | |
| CCT128930 | AKT2 | 6 | [5] |
| PKA | 168 | [5] | |
| p70S6K | 120 | [5] |
Table 2: Kinome-wide Selectivity Profile of Compound 21 (% Inhibition at 1 µM)
This table showcases a broader view of the selectivity of a representative compound from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series against a panel of kinases. High inhibition percentages indicate potential off-target activities.
| Kinase | % Inhibition at 1 µM | Kinase Family |
| PKBβ (Akt2) | 98 | AGC |
| PKA | 10 | AGC |
| ROCK2 | 25 | AGC |
| p70S6K | 30 | AGC |
| MST2 | 85 | STE |
| Aurora A | 5 | Aurora |
| CDK2/cyclin A | 0 | CMGC |
| GSK3β | 15 | CMGC |
| MEK1 | 0 | STE |
| p38α (MAPK14) | 5 | CMGC |
| Src | 0 | Tyrosine |
| VEGFR2 (KDR) | 10 | Tyrosine |
Data extracted from supplementary information of J Med Chem 2010, 53, 5, 2239–2249.
Signaling Pathway Context: The PI3K/Akt/mTOR Cascade
The this compound-based molecules discussed in this guide primarily target Akt, a central kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the key components and interactions within this pathway, providing a visual context for the action of these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound based molecules.
Experimental Workflow: Profiling Kinase Inhibitor Selectivity
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A common and robust method for this is the radiometric kinase filter binding assay. The following diagram outlines the typical workflow for such an experiment.
Caption: A generalized workflow for determining kinase inhibitor potency using a radiometric filter binding assay.
Detailed Experimental Protocols
The following provides a detailed methodology for the radiometric kinase filter binding assay, a gold-standard for quantifying kinase activity and inhibition.
Radiometric Kinase Filter Binding Assay
This protocol is adapted from the methods used to characterize the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series of Akt inhibitors.
1. Reagents and Materials:
-
Purified recombinant kinases (e.g., PKBβ, PKA)
-
Peptide or protein substrate specific for the kinase
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
[γ-33P]ATP (radiolabeled adenosine triphosphate)
-
Unlabeled ATP
-
96-well assay plates
-
Phosphocellulose filtermats (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range for IC50 determination.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the assay buffer, the specific kinase, and its corresponding substrate.
-
Initiation of Reaction: Add the test compound dilutions to the reaction mixture. To initiate the kinase reaction, add a solution of [γ-33P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stopping the Reaction and Filtration: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filtermat, while unincorporated [γ-33P]ATP will not.
-
Washing: Wash the filtermats extensively with the wash buffer to remove all unbound [γ-33P]ATP. This is a critical step to reduce background signal.
-
Detection: After washing, dry the filtermats and add a scintillation cocktail.
-
Data Acquisition: Measure the amount of incorporated radiolabel using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis:
-
For each compound concentration, calculate the percentage of kinase inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Note: The specific concentrations of kinase, substrate, and ATP, as well as the incubation time and temperature, should be optimized for each kinase being assayed.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison for Drug Discovery: 4-Oxopiperidine-1-carboxamide and the Bioactive Exemplar, 4-(3-chloro-4-methoxyphenyl)-N-((4-methoxyphenyl)methyl)piperidine-1-carboxamide
In the landscape of modern drug discovery, the piperidine carboxamide scaffold is a privileged structure, serving as the foundation for a multitude of biologically active agents. This guide provides a comparative analysis of the foundational molecule, 4-oxopiperidine-1-carboxamide, and a representative bioactive analog, 4-(3-chloro-4-methoxyphenyl)-N-((4-methoxyphenyl)methyl)piperidine-1-carboxamide, which has been identified as a potent tubulin inhibitor. This comparison is designed for researchers, scientists, and drug development professionals to highlight the potential of the this compound core as a starting point for the development of novel therapeutics.
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural similarity to a wide array of bioactive piperidine carboxamides suggests its potential as a versatile chemical scaffold. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.
Chemical and Physical Properties
A foundational comparison begins with the fundamental chemical and physical properties of this compound and a representative bioactive analog.
| Property | This compound | 4-(3-chloro-4-methoxyphenyl)-N-((4-methoxyphenyl)methyl)piperidine-1-carboxamide (Exemplar Compound) |
| CAS Number | 306976-42-1[1] | Not available |
| Molecular Formula | C₆H₁₀N₂O₂[1] | C₂₁H₂₅ClN₂O₃ |
| Molecular Weight | 142.16 g/mol [1] | 392.89 g/mol |
| Appearance | White to off-white powder | Data not available |
| Solubility | Data not available | Data not available |
Biological Activity: Tubulin Inhibition
The exemplar compound, a derivative of the piperidine carboxamide class, has demonstrated significant activity as a tubulin inhibitor. Tubulin is a critical protein in the formation of microtubules, which are essential for cell division. Inhibitors of tubulin polymerization are a cornerstone of cancer chemotherapy.
| Parameter | 4-(3-chloro-4-methoxyphenyl)-N-((4-methoxyphenyl)methyl)piperidine-1-carboxamide (Exemplar Compound) | Reference Compound (e.g., Combretastatin A-4) |
| Target | Tubulin Polymerization | Tubulin Polymerization |
| IC₅₀ (Tubulin Polymerization) | 3.0 ± 0.1 µM (for a related analog)[2] | ~1-2 µM |
| GI₅₀ (DU-145 Prostate Cancer Cells) | 120 nM (for a highly active analog)[2] | ~3 nM |
The data indicates that derivatives of the piperidine carboxamide scaffold can be potent inhibitors of both tubulin polymerization and cancer cell proliferation.[2] This highlights the potential for developing this compound into novel anticancer agents.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay
This assay biochemically assesses the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm as microtubules form.
Protocol:
-
Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A vehicle control (DMSO alone) and a known tubulin inhibitor (e.g., nocodazole) are included.
-
The reaction is initiated by incubating the mixture at 37°C in a temperature-controlled spectrophotometer.
-
The absorbance at 340 nm is recorded at regular intervals for a set period (e.g., 60 minutes).
-
The rate of polymerization and the maximum polymer mass are calculated from the absorbance data. The IC₅₀ value is determined by plotting the inhibition of tubulin polymerization against the compound concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
DU-145 prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound or vehicle control for a specified duration (e.g., 72 hours).
-
Following treatment, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
The GI₅₀ (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams visualize the targeted signaling pathway and the experimental workflow for evaluating potential tubulin inhibitors.
Caption: Mechanism of action for tubulin-inhibiting piperidine carboxamide derivatives.
Caption: Experimental workflow for screening piperidine carboxamide derivatives.
Conclusion
While this compound remains a compound with underexplored biological potential, its core structure is present in numerous potent, biologically active molecules. The comparative analysis with a tubulin-inhibiting analog demonstrates a clear path for the development of this compound into novel therapeutic agents, particularly in the field of oncology. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to initiate such investigations. Further structure-activity relationship (SAR) studies originating from the this compound scaffold are warranted to unlock its full therapeutic potential.
References
Unveiling the Molecular Embrace: A Comparative Guide to the Binding of 4-Oxopiperidine-1-Carboxamide Derivatives to the Sigma-1 Receptor
The 4-oxopiperidine-1-carboxamide scaffold serves as a foundational structure for a novel class of selective ligands targeting the Sigma-1 (σ1) receptor, a protein implicated in a range of neurological functions. This guide provides a comparative analysis of the binding mode of various derivatives, supported by experimental data, to elucidate the key structural determinants for high-affinity binding.
Comparative Binding Affinity of Piperidine-4-Carboxamide Derivatives
The affinity of a compound for its target is a critical parameter in drug development. The following table summarizes the binding affinities (Ki) of several N-substituted piperidine-4-carboxamide derivatives for the σ1 receptor, providing a quantitative comparison of their potency.
| Compound | N-Substituent | σ1 Ki (nM) |
| 1b | Benzyl | 12.9 |
| 2k | 4-Chlorobenzyl | 3.7 |
| 2a | Phenyl | >10000 |
| 2b | 2-Phenylethyl | 158 |
| 2e | 4-Phenylbutyl | 25.1 |
| 2h | Cyclohexylmethyl | 134 |
| 2n | Tetrahydroquinolinyl | 3.7 |
Data sourced from radioligand binding assays.[1][2]
Deciphering the Binding Mode: Key Molecular Interactions
The binding of piperidine-4-carboxamide derivatives to the σ1 receptor is characterized by a precise set of interactions within a hydrophobic pocket of the receptor. The core scaffold establishes crucial contacts that anchor the ligand.
The fundamental interactions include:
-
The basic piperidine nitrogen atom engages in a positive ionizable interaction.
-
The amide oxygen atom acts as a hydrogen bond acceptor with a donor residue on the receptor.
-
The N-substituent occupies a hydrophobic pocket, significantly influencing binding affinity.
For instance, compound 1b , with an N-benzyl group, demonstrates potent binding. The phenyl ring of the benzyl group is perfectly encased within a hydrophobic pocket lined by the side chains of Ile128, Phe133, and Tyr173, with a stabilizing contribution from Glu172.[1] The introduction of a 4-chlorobenzyl moiety, as in compound 2k , further enhances this affinity, resulting in a Ki of 3.7 nM.[1][2] This highlights the importance of the substituent's ability to form favorable interactions within this hydrophobic region.
Experimental Workflow: Confirming Target Binding
The determination of binding affinity for these compounds is typically achieved through a competitive radioligand binding assay. This technique quantifies the ability of a test compound to displace a known radiolabeled ligand that binds to the target receptor.
Experimental Protocols
Radioligand Binding Assay for σ1 Receptor
This protocol outlines the general steps for determining the binding affinity of test compounds for the σ1 receptor.
1. Receptor Preparation:
-
Homogenize guinea pig brain tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the membranes containing the σ1 receptors.
-
Resuspend the membrane pellet in a fresh buffer for use in the assay.
2. Assay Procedure:
-
In a series of tubes, combine the prepared receptor membranes, a fixed concentration of a suitable radioligand for the σ1 receptor (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known, non-labeled σ1 receptor ligand.
-
Incubate the mixtures at a specific temperature (e.g., 37°C) for a set period to allow for binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the incubation mixtures through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]
References
Comparative Guide to 4-Oxopiperidine-1-carboxamide and its Alternatives in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and performance of 4-oxopiperidine-1-carboxamide and its common alternatives. The information is intended to assist researchers in selecting the most suitable scaffold for their drug discovery and development projects. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for key synthetic methodologies are provided.
Introduction
The 4-oxopiperidine core is a valuable scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. The nature of the substituent at the 1-position of the piperidine ring significantly influences the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on this compound and compares it with other frequently used N-substituted 4-oxopiperidine analogs, including N-acyl, N-sulfonyl, N-alkyl, and N-aryl derivatives.
Physicochemical Properties of 4-Oxopiperidine Scaffolds
The choice of the N-substituent on the 4-oxopiperidine ring plays a crucial role in modulating properties such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA). These parameters, in turn, affect a compound's solubility, permeability, and overall drug-like characteristics.
| Compound | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | -C(O)NH₂ | C₆H₁₀N₂O₂ | 142.16 | 306976-42-1[1] |
| Ethyl 4-oxopiperidine-1-carboxylate | -C(O)OEt | C₈H₁₃NO₃ | 171.19 | 29976-53-2[2] |
| tert-Butyl 4-oxopiperidine-1-carboxylate | -C(O)OtBu | C₁₀H₁₇NO₃ | 199.25 | 79099-07-3[3] |
| Benzyl 4-oxopiperidine-1-carboxylate | -C(O)OBn | C₁₃H₁₅NO₃ | 233.26 | 19099-93-5[4] |
| N-Acetyl-4-piperidone | -C(O)CH₃ | C₇H₁₁NO₂ | 141.17 | 32161-06-1[5] |
| N-Benzoyl-4-piperidone | -C(O)Ph | C₁₂H₁₃NO₂ | 203.24 | Not Available |
| N-Phenyl-4-piperidone | -Ph | C₁₁H₁₃NO | 175.23 | Not Available |
| N-Benzyl-4-piperidone | -CH₂Ph | C₁₂H₁₅NO | 189.25 | Not Available |
Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. This section provides detailed synthetic protocols for this compound and its key alternatives.
Synthesis of this compound
A general and reproducible method for the synthesis of 3,5-bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides involves the reaction of the corresponding N-unsubstituted 3,5-diylidene-4-piperidine with an isocyanate in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF).[6] While a specific protocol for the parent this compound is not detailed in the provided results, this general procedure for its derivatives suggests a potential synthetic route.
General Experimental Workflow for Synthesis of N-Substituted 4-Piperidones
Caption: A generalized workflow for the synthesis of N-substituted 4-piperidones.
Synthesis of N-Acyl-4-piperidones (e.g., N-Benzoyl-4-piperidone)
A single-stage synthesis of methyl and ethyl N-benzoyl-4-piperidone-3-carboxylates can be achieved from benzamide and the appropriate alkyl acrylate.[7][8] These esters can then be directly converted into N-benzoyl-4-piperidone.[7][8]
Synthesis of N-Aryl-4-piperidones
A general and efficient two-step method for the synthesis of N-aryl-substituted 4-piperidones utilizes a modified Kuehne method.[9] This process involves the reaction of the easily accessible N-methyl-N-benzyl-4-oxopiperidinium iodide with the desired aniline.[9]
Synthesis of N-Alkyl-4-piperidones
N-alkyl-substituted 4-piperidones can be conveniently synthesized by the reaction of N-methyl-4-piperidone methiodide with a primary amine.[9]
Biological Activity and Performance Comparison
While specific quantitative biological data for this compound is limited in the available literature, the biological activities of its derivatives and other N-substituted 4-piperidones provide valuable insights into the potential applications of this scaffold.
Derivatives of 4-oxopiperidine have shown a broad spectrum of biological activities, including:
-
Anticancer Properties: 3,5-Bis(ylidene)-4-piperidone derivatives, which can be synthesized from 4-piperidone precursors, have demonstrated antiproliferative properties against various cancer cell lines.[6]
-
Anti-inflammatory Activity: N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have shown anti-inflammatory properties by inhibiting IL-6 and TNF-α.[6]
-
Antimicrobial and Antifungal Activity: Schiff's bases of piperidone derivatives have been investigated as microbial growth inhibitors.[10] Additionally, 4-aminopiperidine derivatives, synthesized from N-substituted 4-piperidone precursors, have shown promising antifungal activity.[11]
-
Analgesic Activity: 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have exhibited significant analgesic activity.[12]
The choice of the N-substituent is critical in determining the specific biological activity and potency of the resulting compound. For instance, N-arylsulfonyl groups have been associated with anti-inflammatory and anticancer activities, while other substitutions can lead to analgesic or antimicrobial properties.
Signaling Pathway Example: Inhibition of NF-κB
Caption: Inhibition of the NF-κB signaling pathway by certain 4-piperidone derivatives.
Spectroscopic Characterization Data
The reproducibility of a synthesis is confirmed through the characterization of the final product using various spectroscopic techniques. Below is a summary of expected spectroscopic data for representative N-substituted 4-oxopiperidines.
Table of Spectroscopic Data:
| Compound | 1H NMR Data Highlights | 13C NMR Data Highlights | IR Data (cm-1) Highlights | Mass Spec (m/z) |
| Benzyl 4-oxopiperidine-1-carboxylate | Signals for the benzyl and piperidine protons. | Signals for the carbonyl, aromatic, and piperidine carbons. | Carbonyl (C=O) stretch.[4] | [M+H]⁺ corresponding to C₁₃H₁₅NO₃. |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Signals for the tert-butyl and piperidine protons. | Signals for the carbonyl, tert-butyl, and piperidine carbons. | Carbonyl (C=O) stretch.[3] | [M+H]⁺ corresponding to C₁₀H₁₇NO₃. |
| Ethyl 4-oxopiperidine-1-carboxylate | Signals for the ethyl and piperidine protons. | Signals for the carbonyl, ethyl, and piperidine carbons. | Carbonyl (C=O) stretch.[2] | [M+H]⁺ corresponding to C₈H₁₃NO₃. |
Conclusion
This compound and its N-substituted analogs represent a versatile class of compounds with significant potential in drug discovery. The choice of the N-substituent is a critical determinant of the physicochemical properties and biological activity of these molecules. This guide provides a comparative overview of the synthesis, properties, and potential applications of these scaffolds to aid researchers in making informed decisions for their experimental designs. The provided synthetic strategies offer reproducible methods for accessing a variety of N-substituted 4-piperidones, enabling the exploration of this important chemical space. Further research into the specific biological targets and mechanisms of action of this compound itself is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetyl-4-piperidone | 32161-06-1 [chemicalbook.com]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 12. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Oxopiperidine-1-carboxamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 4-Oxopiperidine-1-carboxamide, ensuring adherence to best practices and regulatory compliance.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for definitive disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. Based on information for structurally similar compounds, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1][2]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.[3]
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so. Continue rinsing.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste unless explicitly determined otherwise by a qualified professional.[4]
-
Waste Identification and Classification:
-
Containerization:
-
Use a designated, compatible, and leak-proof container for waste collection.[6] Plastic containers are often preferred over glass to minimize breakage risks.[5]
-
The container must be in good condition, with a secure, tight-fitting lid.[6]
-
Never use food-grade containers for chemical waste storage.[7]
-
-
Labeling:
-
As soon as waste is added, label the container with a "Hazardous Waste" tag.[5][6]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
The concentration or quantity of the waste.
-
The date of waste generation.[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
The laboratory or room number where the waste was generated.[5]
-
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Keep the container closed at all times, except when adding waste.[6][7]
-
Segregate the waste from incompatible materials. While specific incompatibilities for this compound are not detailed, similar compounds should be kept away from strong oxidizing agents and strong bases.[1]
-
-
Disposal Request and Collection:
Quantitative Data Summary
For the disposal of chemical waste, including this compound, specific quantitative limits and classifications are determined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[5][7] The following table provides a general overview of characteristics that would classify this compound as hazardous waste.
| Hazard Characteristic | Description | Regulatory Threshold (General Example) |
| Ignitability | A liquid with a flash point below 60°C (140°F). | Varies by regulation. |
| Corrosivity | An aqueous solution with a pH ≤ 2 or ≥ 12.5. | pH ≤ 2 or ≥ 12.5 |
| Reactivity | Unstable under normal conditions, may react violently with water, or generate toxic gases. | Substance-specific. |
| Toxicity | Harmful or fatal if ingested or absorbed. Contains specific contaminants at or above regulated concentrations. | Varies by specific toxins and regulations. |
Note: The specific characteristics of this compound must be determined from its Safety Data Sheet.
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the proper disposal procedure for this compound.
Caption: Decision-making workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling 4-Oxopiperidine-1-carboxamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Oxopiperidine-1-carboxamide. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Tested according to EN 374. Nitrile or neoprene gloves are recommended. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must conform to EN166 standards. A face shield should be worn when there is a risk of splashing.[2][3] |
| Skin and Body Protection | Laboratory coat or impervious gown | Long-sleeved and closed at the front. Consider a flame-retardant gown if working with flammable solvents. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH/MSHA approved respirator if dust or aerosols are generated, or if working in a poorly ventilated space.[3] |
Experimental Protocols: Safe Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including chemical-resistant gloves and eye protection, when handling the container.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
Keep the container tightly closed when not in use.
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
Wash hands thoroughly with soap and water after handling the compound.[4]
-
Do not eat, drink, or smoke in the laboratory area.[4]
3. Spill and Emergency Procedures:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[4]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
If inhaled, move to fresh air.[4] Seek medical attention if any symptoms develop.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4][5]
-
Place waste in a clearly labeled, sealed container.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
